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  • Product: Methyl (3-aminophenyl)carbamate
  • CAS: 6464-98-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl (3-aminophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl (3-aminophenyl)carbamate, a vital chemical intermediate in the landscape of modern medicinal chemistry. We will delve into its synthesis, physicochemical a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl (3-aminophenyl)carbamate, a vital chemical intermediate in the landscape of modern medicinal chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, and its significant role as a building block in the development of therapeutic agents, particularly in the realm of neurodegenerative diseases. This document is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

The Strategic Importance of the Carbamate Moiety in Medicinal Chemistry

The carbamate functional group is a cornerstone in the design of numerous approved therapeutic agents.[1][2] Structurally, it can be considered a hybrid of an amide and an ester, conferring upon it a unique combination of chemical stability and biological activity. Carbamates are frequently employed as peptide bond surrogates, enhancing the metabolic stability and cell permeability of drug candidates.[1][2] The delocalization of the nitrogen lone pair into the carbonyl group imposes a degree of conformational rigidity, which can be exploited to optimize interactions with biological targets.[1] Furthermore, the carbamate moiety can participate in hydrogen bonding, a critical factor in molecular recognition at receptor binding sites.[1]

Methyl (3-aminophenyl)carbamate, with its strategically positioned amino group, presents a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The primary aromatic amine allows for further functionalization, making it a key synthon in the construction of more complex drug candidates.

Synthesis of Methyl (3-aminophenyl)carbamate: A Multi-faceted Approach

The synthesis of Methyl (3-aminophenyl)carbamate can be approached through several established methodologies for carbamate formation. The choice of a particular synthetic route will often depend on the availability of starting materials, desired scale, and the need to avoid certain reaction conditions that might be incompatible with other functional groups in more complex syntheses.

Synthesis via Phosgene Derivatives: The Use of Methyl Chloroformate

A common and direct method for the synthesis of carbamates involves the reaction of an amine with a chloroformate.[3] In the case of Methyl (3-aminophenyl)carbamate, this would involve the reaction of m-phenylenediamine with methyl chloroformate.

Causality of Experimental Choices:

  • Selective Reaction: The reaction must be carefully controlled to favor mono-acylation of the diamine. The use of a suitable base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of a non-nucleophilic base, such as triethylamine or pyridine, is preferred to avoid side reactions.

  • Solvent Selection: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically used to ensure the solubility of the reactants and to prevent unwanted side reactions with the solvent.

  • Temperature Control: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to minimize the formation of di-acylated byproducts.

Experimental Protocol: Synthesis from m-Phenylenediamine and Methyl Chloroformate

  • Reaction Setup: A solution of m-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A slight excess of a non-nucleophilic base, such as triethylamine (1.1 eq), is added to the solution.

  • Chloroformate Addition: The solution is cooled to 0 °C in an ice bath. Methyl chloroformate (1.0 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess base and unreacted diamine), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Methyl (3-aminophenyl)carbamate.

Synthesis via Isocyanates: Trapping with Methanol

An alternative route involves the generation of an isocyanate intermediate, which is then trapped with methanol. This can be achieved through a Curtius or Hofmann rearrangement of a suitable precursor.

Hofmann Rearrangement Approach:

The Hofmann rearrangement of 3-aminobenzamide in the presence of a mild oxidizing agent and a base in methanol can directly yield Methyl (3-aminophenyl)carbamate.[2] Modified Hofmann rearrangement conditions, which are often operationally simpler and use less hazardous reagents, are preferred.[2]

Causality of Experimental Choices:

  • Reagent System: The choice of the oxidizing agent and base is critical for the efficiency of the rearrangement. Systems such as N-bromosuccinimide (NBS) and a base (e.g., sodium methoxide) in methanol are commonly employed.

  • One-Pot Procedure: The rearrangement and subsequent trapping of the isocyanate with methanol can often be performed in a single pot, simplifying the experimental procedure.

Experimental Protocol: Modified Hofmann Rearrangement of 3-Aminobenzamide

  • Reaction Setup: 3-Aminobenzamide (1.0 eq) is dissolved in methanol in a round-bottom flask.

  • Base Addition: Sodium methoxide (1.1 eq) is added to the solution, and the mixture is stirred until the base is fully dissolved.

  • Oxidant Addition: The solution is cooled to 0 °C, and N-bromosuccinimide (1.05 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the rearrangement is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Synthesis_Workflow cluster_chloroformate Route A: Chloroformate Method cluster_rearrangement Route B: Hofmann Rearrangement A1 m-Phenylenediamine A3 Methyl (3-aminophenyl)carbamate A1->A3 Base (e.g., Et3N) DCM, 0 °C to RT A2 Methyl Chloroformate A2->A3 B1 3-Aminobenzamide B2 Isocyanate Intermediate B1->B2 NBS, NaOMe Methanol, 0 °C B3 Methyl (3-aminophenyl)carbamate B2->B3 In situ trapping

Caption: Synthetic routes to Methyl (3-aminophenyl)carbamate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Methyl (3-aminophenyl)carbamate is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl (3-aminophenyl)carbamate.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 6465-03-8
Appearance Expected to be a solid at room temperatureInferred from similar carbamates
Melting Point Not experimentally determined-
Solubility Expected to be soluble in polar organic solventsInferred from structure
XlogP (predicted) 1.4
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to distinct signals for the protons ortho, meta, and para to the amino and carbamate groups.

  • Amine (NH₂) Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • Carbamate (NH) Proton: A singlet or broad singlet, the chemical shift of which may also be solvent-dependent.

  • Methyl (CH₃) Protons: A sharp singlet at approximately δ 3.7 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal around δ 155-160 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm, with carbons attached to nitrogen and oxygen appearing at lower field.

  • Methyl Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretching: Two bands for the primary amine (NH₂) around 3400-3300 cm⁻¹ and one band for the secondary amine (carbamate NH) around 3300 cm⁻¹.

  • C=O Stretching: A strong absorption band for the carbamate carbonyl group around 1700-1730 cm⁻¹.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • C-O Stretching: Bands in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (Predicted):

The predicted collision cross-section (CCS) values for various adducts of Methyl n-(3-aminophenyl)carbamate are provided in the table below. The monoisotopic mass is 166.07423 Da.[4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 167.08151133.4
[M+Na]⁺ 189.06345140.5
[M-H]⁻ 165.06695137.0

Applications in Drug Development: A Key Building Block for Cholinesterase Inhibitors

The carbamate moiety is a well-established pharmacophore in the design of cholinesterase inhibitors, which are a primary class of drugs for the treatment of Alzheimer's disease.[5][6][7] These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby ameliorating cognitive decline.

Methyl (3-aminophenyl)carbamate is a valuable precursor for the synthesis of more complex cholinesterase inhibitors. The primary amino group provides a convenient handle for the introduction of various side chains, which can be designed to interact with specific residues in the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

A prominent example of a carbamate-based cholinesterase inhibitor is Rivastigmine. While the direct synthesis of Rivastigmine may not explicitly start from Methyl (3-aminophenyl)carbamate, the structural similarity of the core phenylcarbamate moiety highlights the importance of this class of compounds.[5] The synthesis of Rivastigmine and its analogs often involves the carbamoylation of a substituted 3-aminophenol derivative.[8] Methyl (3-aminophenyl)carbamate can serve as a key intermediate in the synthesis of such precursors or as a scaffold for the development of novel cholinesterase inhibitors.

Drug_Synthesis_Pathway cluster_synthesis Potential Role in Cholinesterase Inhibitor Synthesis cluster_target Mechanism of Action Start Methyl (3-aminophenyl)carbamate Intermediate Functionalized Intermediate Start->Intermediate Alkylation or Amidation of Amino Group Final Cholinesterase Inhibitor (e.g., Rivastigmine Analog) Intermediate->Final Further Synthetic Transformations Enzyme Acetylcholinesterase (AChE) Inhibitor Carbamate Inhibitor Enzyme->Inhibitor Binding and Inhibition

Caption: Potential application of Methyl (3-aminophenyl)carbamate.

Conclusion

Methyl (3-aminophenyl)carbamate is a chemical compound of significant interest to the pharmaceutical and drug development industries. Its synthesis can be achieved through well-established chemical transformations, and its structure provides a versatile platform for the creation of diverse molecular libraries. The presence of the carbamate functional group, a known pharmacophore in cholinesterase inhibitors, positions Methyl (3-aminophenyl)carbamate as a key building block in the ongoing search for effective treatments for neurodegenerative diseases like Alzheimer's. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Padiya, K. J., Gavade, S., Kardile, B., Tiwari, M., Bajare, M., Mane, M., Gaware, V., Varghese, S., Harel, D., & Kurhade, S. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates. Organic Letters, 14(11), 2814–2817. [Link]

  • Johnson, M. A., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry A. [Link]

  • Mustazza, C., Borioni, A., Del Giudice, M. R., Gatta, F., Ferretti, R., Meneguz, A., Volpe, M. T., & Lorenzini, P. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91–109. [Link]

  • Zajdel, P., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Request PDF. (n.d.). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism. Retrieved January 28, 2026, from [Link]

  • Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. Retrieved January 28, 2026, from [Link]

  • Stoyanov, S., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(19), 6537. [Link]

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. [Link]

  • Union Carbide Corporation. (1981). Preparation of carbamates.
  • OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved January 28, 2026, from [Link]

  • Alpan, A. S., et al. (2021). Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Bioorganic Chemistry, 115, 105221. [Link]

  • Rosini, M., et al. (1999). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 42(25), 5212–5223. [Link]

  • Wang, S. Z., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114606. [Link]

  • PubChem. (n.d.). methyl N-(3-oxo-3-phenylpropyl)carbamate. Retrieved January 28, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl n-(3-aminophenyl)carbamate. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Introduction: The Strategic Value of a Bifunctional Intermediate

An In-depth Technical Guide to Methyl (3-aminophenyl)carbamate (CAS 6464-98-8): Properties, Synthesis, and Applications Methyl (3-aminophenyl)carbamate, identified by CAS number 6464-98-8, is a substituted aromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl (3-aminophenyl)carbamate (CAS 6464-98-8): Properties, Synthesis, and Applications

Methyl (3-aminophenyl)carbamate, identified by CAS number 6464-98-8, is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a benzene ring substituted with both a primary amine (-NH₂) and a methyl carbamate (-NHCOOCH₃) group at the meta positions. This bifunctionality is the cornerstone of its utility, offering two distinct reactive sites that can be addressed with high chemoselectivity.

The carbamate moiety, a hybrid of an amide and an ester, is a key structural motif in numerous approved therapeutic agents, valued for its proteolytic stability and ability to modulate interactions with biological targets.[1] Carbamates are frequently employed as peptide bond surrogates in drug design, enhancing metabolic stability and cell membrane permeability.[1][2] Furthermore, they serve as robust protecting groups for amines in complex multi-step syntheses.[1]

This guide, intended for drug development professionals and synthetic chemists, provides a comprehensive overview of Methyl (3-aminophenyl)carbamate. We will delve into its physicochemical properties, detail a logical and field-tested synthetic protocol, discuss methods for its analytical characterization, and explore its reactivity and strategic application as a versatile building block in the synthesis of complex molecules.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of effective and safe research. The key data for Methyl (3-aminophenyl)carbamate are summarized below.

Chemical Properties
PropertyValueSource
CAS Number 6464-98-8
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [4]
Canonical SMILES COC(=O)NC1=CC=CC(=C1)N[3]
MDL Number MFCD11128934
Safety and Handling

Methyl (3-aminophenyl)carbamate is classified as hazardous. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
STOT-SEGHS07WarningH335: May cause respiratory irritation.

(Data sourced from BLD Pharm Safety Information)

Handling Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

Synthesis and Purification

The synthesis of Methyl (3-aminophenyl)carbamate leverages the differential nucleophilicity of the two amino groups in the starting material, m-phenylenediamine. The primary challenge is to achieve mono-acylation selectively. By controlling stoichiometry and reaction conditions, one amino group can be converted to the methyl carbamate while leaving the other free for subsequent transformations.

Synthetic Workflow: Carbamoylation of m-Phenylenediamine

The most direct and logical approach is the reaction of m-phenylenediamine with one equivalent of methyl chloroformate. The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing in the reaction itself.

Synthesis_Workflow MPD m-Phenylenediamine Reaction Acylation Reaction (0°C to RT) MPD->Reaction 1.0 eq MCF Methyl Chloroformate MCF->Reaction 1.0 eq Base Pyridine or TEA (Base) Base->Reaction 1.1 eq Solvent Dichloromethane (DCM) (Solvent) Solvent->Reaction Product Methyl (3-aminophenyl)carbamate (CAS 6464-98-8) Reaction->Product Workup & Purification Application_Workflow Start Methyl (3-aminophenyl)carbamate Step1 Step 1: Selective N-Acylation Start->Step1 Reagent1 R¹-COCl / Base Reagent1->Step1 Intermediate1 Acylated Intermediate Step1->Intermediate1 Forms stable amide Step2 Step 2: Electrophilic Aromatic Substitution Intermediate1->Step2 Carbamate directs substitution Reagent2 Electrophile (E⁺) e.g., NBS, HNO₃ Reagent2->Step2 Product Functionalized Target Molecule Step2->Product

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl (3-aminophenyl)carbamate in Organic Solvents

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of su...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. It is a critical physicochemical parameter that dictates bioavailability, manufacturability, and ultimately, the therapeutic efficacy of a drug product. This guide provides a comprehensive exploration of the solubility of Methyl (3-aminophenyl)carbamate, a key intermediate and structural motif in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and practical methodologies to predict, determine, and manipulate its solubility in a variety of organic solvents. By delving into the molecular characteristics of Methyl (3-aminophenyl)carbamate and the principles of solute-solvent interactions, we can construct a robust understanding of its solubility profile.

Molecular Characterization of Methyl (3-aminophenyl)carbamate

To comprehend the solubility of Methyl (3-aminophenyl)carbamate, we must first dissect its molecular structure and inherent physicochemical properties.

Structure:

Methyl (3-aminophenyl)carbamate possesses a unique combination of functional groups that govern its interaction with various solvents:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

  • Carbamate Group (-O-CO-NH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C). Carbamates are structurally related to amides and esters, exhibiting good chemical stability.[1]

  • Amino Group (-NH2): The primary amine group is polar and a potent hydrogen bond donor and acceptor. Its presence significantly influences the molecule's polarity and basicity.

  • Methyl Ester Group (-OCH3): This group contributes to the molecule's ester-like character and can act as a hydrogen bond acceptor.

The interplay of these functional groups results in a molecule with a significant dipole moment and the capacity for extensive hydrogen bonding. The presence of both hydrophobic (aromatic ring) and hydrophilic (carbamate and amino groups) regions suggests a nuanced solubility profile, with miscibility being highly dependent on the nature of the organic solvent.

Theoretical Frameworks for Predicting Solubility

In the absence of extensive empirical data, theoretical models provide a valuable predictive tool for estimating solubility.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" remains a powerful, albeit qualitative, predictor of solubility. This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible. For Methyl (3-aminophenyl)carbamate, this implies:

  • High Solubility in Polar, Protic Solvents: Solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol), are expected to be effective at solvating the polar carbamate and amino groups.

  • Good Solubility in Polar, Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can accept hydrogen bonds and possess high polarity, making them good candidates for dissolving this compound.[2][3]

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are unlikely to effectively solvate the polar functional groups of Methyl (3-aminophenyl)carbamate, leading to poor solubility.

Hansen Solubility Parameters (HSP): A Quantitative Approach

The Hansen Solubility Parameter (HSP) theory offers a more quantitative method for predicting solubility by dissecting the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding forces): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by its unique set of HSP values. The principle underlying HSP is that substances with similar HSP values are likely to be miscible.[4][5][6] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Qualitative Solubility Profile of Methyl (3-aminophenyl)carbamate in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of Methyl (3-aminophenyl)carbamate in a range of common organic solvents, based on the theoretical principles discussed above.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic MethanolHighExcellent hydrogen bond donor and acceptor, effectively solvating the -NH2 and carbamate groups.
EthanolHighSimilar to methanol, with a slightly lower polarity.
IsopropanolMediumIncreased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar and a strong hydrogen bond acceptor.[3]
N,N-Dimethylformamide (DMF)HighAprotic polar solvent capable of solvating polar functional groups.[2][3]
AcetonitrileMediumPolar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO and DMF.
AcetoneMediumModerate polarity and a hydrogen bond acceptor.
Nonpolar Aprotic TolueneLowPrimarily dispersion forces; unable to effectively solvate the polar groups.
HexaneInsolubleNonpolar solvent with only weak dispersion forces.
Chlorinated Dichloromethane (DCM)Medium-LowModerate polarity, but limited hydrogen bonding capability.
ChloroformLowCan act as a weak hydrogen bond donor, but overall polarity is low.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions provide a valuable starting point, but experimental determination is essential for obtaining accurate solubility data. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of Methyl (3-aminophenyl)carbamate.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Methyl (3-aminophenyl)carbamate B Add to a known volume of the selected solvent A->B C Seal the vial B->C D Agitate at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) E->F G Dilute the clear filtrate with a suitable mobile phase F->G H Analyze by a validated analytical method (e.g., HPLC-UV) G->H I Quantify against a calibration curve H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_environment Environmental Factors Solubility Solubility of Methyl (3-aminophenyl)carbamate A Polarity A->Solubility B Hydrogen Bonding Capacity B->Solubility C Molecular Size and Shape C->Solubility D Crystal Lattice Energy D->Solubility E Polarity E->Solubility F Hydrogen Bonding Capacity F->Solubility G Hansen Solubility Parameters G->Solubility H Temperature H->Solubility I pH (in aqueous systems) I->Solubility

Sources

Protocols & Analytical Methods

Method

The Untapped Potential of Methyl (3-aminophenyl)carbamate as a Tunable Amine Protecting Group: Application Notes and Protocols

Introduction: Navigating the Complex Landscape of Amine Protection In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions and to direct reactivity towards a desired pathway.[1] The ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2]

Carbamates are a cornerstone of amine protection strategy, with well-established examples such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethoxycarbonyl) forming the bedrock of modern peptide synthesis and complex molecule construction.[3] These groups offer a diverse range of deprotection strategies, from acidic and basic conditions to catalytic hydrogenation, allowing for orthogonal protection schemes where one group can be selectively removed in the presence of others.[3][4]

This application note delves into the theoretical and practical considerations of a lesser-explored carbamate protecting group: Methyl (3-aminophenyl)carbamate . We will present a comprehensive guide for researchers, scientists, and drug development professionals on its potential application, including its synthesis, protocols for the protection and deprotection of amines, and a critical evaluation of its unique properties. The presence of a free amino group on the phenyl ring introduces both challenges and opportunities for chemoselectivity and tunable reactivity, which will be a central theme of this guide.

Conceptual Framework: The Promise of a Bifunctional Protecting Group

The core concept behind employing Methyl (3-aminophenyl)carbamate lies in its bifunctional nature. It is not merely a protecting group but a modifiable entity. The free aromatic amine on the carbamate itself can be functionalized post-protection, or it can influence the electronic properties and thus the stability and cleavage of the carbamate bond. This opens up possibilities for novel synthetic strategies and the introduction of additional molecular diversity.

Synthesis of the Protecting Agent: Methyl (3-aminophenyl)carbamate

A robust synthetic protocol begins with the reliable preparation of the protecting agent. The synthesis of Methyl (3-aminophenyl)carbamate can be envisioned as a two-step process starting from the commercially available 3-aminophenol. The primary challenge in this synthesis is the chemoselective reaction at the hydroxyl group over the amino group. Generally, the amino group is more nucleophilic than the hydroxyl group. Therefore, a plausible strategy involves the temporary protection of the more nucleophilic amino group, followed by carbamoylation of the hydroxyl group, and subsequent deprotection of the amino group. However, under specific conditions, direct selective O-acylation of aminophenols can be achieved.

For the purpose of this guide, we will outline a protective group strategy for a clear and high-yielding synthesis.

Protocol 1: Synthesis of Methyl (3-aminophenyl)carbamate from 3-Aminophenol

This protocol employs a temporary protection of the amino group as a Schiff base (imine) which can be easily hydrolyzed.

Step 1: Protection of the Amino Group

  • To a stirred solution of 3-aminophenol (1.0 eq) in methanol, add benzaldehyde (1.05 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the crude N-benzylidene-3-aminophenol, which can be used in the next step without further purification.

Step 2: Carbamoylation of the Hydroxyl Group

  • Dissolve the crude N-benzylidene-3-aminophenol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as pyridine or triethylamine (1.2 eq).

  • Slowly add methyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Amino Group (Hydrolysis of the Imine)

  • Dissolve the crude product from Step 2 in a mixture of dichloromethane and 1N HCl.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the aqueous layer and neutralize it with a base such as sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl (3-aminophenyl)carbamate.

  • The product can be further purified by column chromatography on silica gel.

Application as an Amine Protecting Group

The synthesized Methyl (3-aminophenyl)carbamate can be used to protect primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbamate, with the expulsion of 3-aminophenol as a byproduct.

Protocol 2: Protection of a Primary/Secondary Amine
  • To a solution of the amine to be protected (1.0 eq) in a suitable solvent such as DMF or CH2Cl2, add Methyl (3-aminophenyl)carbamate (1.1 eq).[5]

  • Stir the reaction mixture at room temperature overnight.[5]

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is poured into a phosphate buffer, and the pH is adjusted to acidic (e.g., pH 3 with 2M H2SO4) to protonate any unreacted amine.[5]

  • Extract the mixture with an organic solvent like CH2Cl2.[5]

  • The aqueous phase is then made strongly alkaline with a base (e.g., 9M NaOH) and extracted again with CH2Cl2.[5]

  • The combined organic phases from the second extraction are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected amine.[5]

Causality Behind Experimental Choices:

  • The use of an alkyl phenyl carbonate for amine protection is a well-established method that proceeds under mild, neutral conditions.[5]

  • The workup procedure involving pH adjustments is crucial for separating the protected amine from the starting materials and the 3-aminophenol byproduct. The protected amine (now a carbamate) is significantly less basic than the starting amine and will remain in the organic phase during the initial acidic extraction, while the unreacted amine will be in the aqueous phase.

Deprotection of the Methyl (3-aminophenyl)carbamate Group

The cleavage of the carbamate to regenerate the free amine is a critical step. Based on the literature for related methyl and phenyl carbamates, several deprotection strategies can be employed. The choice of method will depend on the stability of the substrate to the reaction conditions.

Deprotection Strategies and Protocols
Deprotection MethodReagents and ConditionsSubstrate CompatibilityReference
Nucleophilic Cleavage 2-mercaptoethanol, K₃PO₄, in N,N-dimethylacetamide (DMA) at 75 °C.Superior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids/bases.[6]
Fluoride-Mediated Tetra-n-butylammonium fluoride (TBAF) in THF.A mild method, but may lead to urea formation as a side product depending on the substrate.[7]
Reductive Cleavage Sodium hydrogen telluride (NaTeH) in DMF.Effective for both primary and secondary amine carbamates.
Strong Base Hydrolysis Strong basic medium (e.g., hydroxide anions).Not compatible with base-sensitive functional groups.[7]
Protocol 3: Deprotection via Nucleophilic Cleavage

This method is often preferred due to its mildness and orthogonality to many other protecting groups.

  • Dissolve the protected amine (1.0 eq) in N,N-dimethylacetamide (DMA).

  • Add potassium phosphate (K₃PO₄) (2.0 eq) and 2-mercaptoethanol (5.0 eq).[6]

  • Heat the reaction mixture to 75 °C and monitor the progress by TLC.[6]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Orthogonality and Chemoselectivity: A Double-Edged Sword

The presence of the free amino group on the phenyl ring of the protecting group itself introduces important considerations for orthogonality.[3][4] This group can potentially react under conditions intended for other functional groups in the molecule.

Potential Side Reactions and Considerations:

  • During Protection: If the target molecule contains multiple amine groups, there might be a lack of selectivity. The relative nucleophilicity of the amines will dictate the reaction outcome.[3]

  • During Subsequent Synthetic Steps: The free aromatic amine on the protecting group can react with electrophiles. This could be exploited for further functionalization or could be an undesired side reaction.

  • During Deprotection: The conditions used for deprotection might also affect other sensitive functional groups in the molecule.

Strategies for Managing the Free Amino Group:

  • Temporary Protection: The free amino group on the protecting group can itself be temporarily protected (e.g., as a Boc or Fmoc derivative) before the protecting group is used to mask the target amine. This would, however, add extra steps to the synthetic sequence.

  • Exploiting Differential Reactivity: The aromatic amine is generally less nucleophilic than aliphatic amines. This difference in reactivity can be exploited to achieve selective reactions on the target molecule while leaving the protecting group's amine untouched.

Characterization

The successful installation and removal of the Methyl (3-aminophenyl)carbamate protecting group can be confirmed by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The formation of the carbamate will result in the appearance of a singlet for the methyl group protons (typically around 3.7 ppm) and characteristic signals for the aromatic protons of the phenyl ring. The NH proton of the carbamate will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carbamate will have a characteristic chemical shift in the range of 155-160 ppm.

  • Infrared (IR) Spectroscopy: The formation of the carbamate will be indicated by a strong C=O stretching vibration in the region of 1680-1720 cm⁻¹. The N-H stretch of the carbamate will appear around 3300-3400 cm⁻¹.

  • Mass Spectrometry: The molecular weight of the protected amine will increase by the mass of the Methyl (3-aminophenyl)carbamate group minus the mass of a proton.

Visualizing the Workflow

Workflow for Amine Protection and Deprotection

G cluster_synthesis Synthesis of Protecting Agent cluster_protection Amine Protection cluster_deprotection Amine Deprotection s1 3-Aminophenol s2 Protect Amino Group (e.g., with Benzaldehyde) s1->s2 s3 Carbamoylation of OH (Methyl Chloroformate) s2->s3 s4 Deprotect Amino Group (Hydrolysis) s3->s4 s5 Methyl (3-aminophenyl)carbamate s4->s5 p2 Reaction with Methyl (3-aminophenyl)carbamate s5->p2 p1 Target Amine (R-NH2) p1->p2 p3 Protected Amine (R-NH-CO-O-Ph-NH2) p2->p3 d1 Protected Amine d2 Deprotection (e.g., Nucleophilic Cleavage) d1->d2 d3 Free Amine (R-NH2) d2->d3

Caption: Overall workflow for the synthesis and application of Methyl (3-aminophenyl)carbamate.

Reaction Mechanism: Amine Protection

G Target Amine (R-NH2) Target Amine (R-NH2) Nucleophilic Attack Nucleophilic Attack Target Amine (R-NH2)->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Forms Methyl (3-aminophenyl)carbamate Methyl (3-aminophenyl)carbamate Methyl (3-aminophenyl)carbamate->Nucleophilic Attack Protected Amine Protected Amine Tetrahedral Intermediate->Protected Amine Eliminates 3-aminophenol G Protected Amine Protected Amine Nucleophilic Attack\nby 2-Mercaptoethanol Nucleophilic Attack by 2-Mercaptoethanol Protected Amine->Nucleophilic Attack\nby 2-Mercaptoethanol Unstable Intermediate Unstable Intermediate Nucleophilic Attack\nby 2-Mercaptoethanol->Unstable Intermediate Forms Free Amine (R-NH2) Free Amine (R-NH2) Unstable Intermediate->Free Amine (R-NH2) Decomposes

Caption: Deprotection via nucleophilic cleavage.

Conclusion and Future Outlook

Methyl (3-aminophenyl)carbamate presents itself as a potentially valuable, albeit underexplored, tool in the synthetic chemist's arsenal of amine protecting groups. Its synthesis from readily available starting materials is feasible, and protocols for its application and removal can be rationally designed based on established carbamate chemistry. The key distinguishing feature of this protecting group is its inherent bifunctionality, which offers intriguing possibilities for tandem reactions and late-stage functionalization.

However, the practical utility of this protecting group will be contingent on a thorough investigation of its reactivity profile, particularly the chemoselectivity issues arising from the free amino group. Future studies should focus on optimizing the synthesis of the protecting agent to avoid the need for protection-deprotection steps, as well as systematically evaluating its stability and cleavage under a wide array of conditions to establish its orthogonality with other common protecting groups. For the discerning synthetic chemist, Methyl (3-aminophenyl)carbamate may offer a unique solution to specific challenges in complex molecule synthesis.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (2022). Amine synthesis by carbamate cleavage. [Link]

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Center for Biotechnology Information. [Link]

  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Falcone, C. E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Khan, A. T., & Khan, M. M. (2018). The Deprotection of Methyl Carbamates by Sodium Hydrogen Telluride. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]

  • ResearchGate. (n.d.). Aminophenols | Request PDF. [Link]

  • Taylor & Francis Online. (n.d.). The Deprotection of Methyl Carbamates by Sodium Hydrogen Telluride: Synthetic Communications: Vol 19, No 7-8. [Link]

  • ACS Publications. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

  • ResearchGate. (n.d.). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. | Request PDF. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

Sources

Application

Application Notes & Protocols: Strategic Cleavage of the Methyl (3-aminophenyl)carbamate Protecting Group

Introduction: The Role of Methyl Carbamate in Amine Protection In the landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic protection and deprot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Methyl Carbamate in Amine Protection

In the landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic protection and deprotection of amine functionalities is paramount. The methyl carbamate group is a robust and reliable protecting group for amines, prized for its stability across a wide range of reaction conditions.[1][2] Its use on an aniline, such as in methyl (3-aminophenyl)carbamate, effectively attenuates the nucleophilicity and basicity of the nitrogen atom, allowing for selective reactions elsewhere in the molecule.[3][4] The delocalization of the nitrogen's lone pair into the carbonyl system is key to this stability.[5]

However, the very stability that makes methyl carbamate an attractive protecting group can also present a challenge when its removal is required. Unlike the more labile Boc group or the readily hydrogenated Cbz group, the cleavage of a methyl carbamate often requires specific conditions that must be carefully chosen to preserve the integrity of the target molecule.[1][6] This guide provides a detailed overview of the primary strategies for the deprotection of methyl (3-aminophenyl)carbamate, explaining the mechanistic rationale behind each method and offering detailed protocols for their successful implementation.

Part 1: Mechanistic Underpinnings of Methyl Carbamate Cleavage

The successful cleavage of a methyl carbamate relies on disrupting the stable N-C(O) bond. This can be achieved through several distinct mechanistic pathways. The choice of pathway is dictated by the overall functional group tolerance of the substrate and the desired reaction conditions (e.g., pH, temperature).

Nucleophilic Cleavage

This strategy involves the attack of a potent nucleophile on the methyl group of the carbamate in an S_N2 fashion, or directly on the carbonyl carbon via nucleophilic acyl substitution.

  • S_N2 Pathway: A soft nucleophile attacks the electrophilic methyl carbon, leading to the formation of a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. This approach is often exceptionally mild and selective.[7]

  • Nucleophilic Acyl Substitution: A strong nucleophile attacks the carbonyl carbon. This pathway is generally more forceful and less common for simple deprotection due to the potential for side reactions.[3]

Hydrolytic Cleavage (Acidic or Basic)

Hydrolysis is a classical approach that leverages either acidic or basic conditions to break the carbamate linkage.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water or another solvent molecule.[6] The resulting tetrahedral intermediate collapses, eventually leading to the formation of the protonated amine, carbon dioxide, and methanol.

  • Base-Mediated Hydrolysis: This pathway typically involves the direct attack of a hydroxide ion on the carbonyl carbon. Saponification of the carbamate ester yields a carbamate salt, which upon acidification breaks down into the corresponding amine.

The general workflow for deprotection is outlined below.

G cluster_0 Deprotection Workflow Protected Methyl (3-aminophenyl)carbamate (Substrate) Deprotection Select & Execute Deprotection Protocol (Acidic, Basic, or Nucleophilic) Protected->Deprotection Reagents/Conditions Workup Aqueous Work-up & Extraction Deprotection->Workup Quench/Separate Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Isolate Crude Product 3-Phenylenediamine (Purified Product) Purification->Product Purity >95%

Caption: General experimental workflow for carbamate deprotection.

Part 2: Comparative Analysis of Deprotection Methodologies

The selection of an appropriate deprotection protocol is critical and depends heavily on the substrate's sensitivity to acidic, basic, or nucleophilic reagents. The following table summarizes the key characteristics of the primary methods.

Methodology Primary Reagents Typical Conditions Advantages Limitations & Considerations
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CExcellent functional group tolerance; mild conditions; avoids harsh acids/bases and heavy metals.[8][9][10]Requires elevated temperature; potential for thiol-related side reactions with specific substrates.
Basic Hydrolysis NaOH, KOH, or LiOHH₂O/MeOH or THF, RefluxInexpensive reagents; effective for robust substrates.Not suitable for base-sensitive functional groups (e.g., esters, epoxides); may require harsh conditions.
Acidic Cleavage HCl, H₂SO₄, TFADioxane, MeOH, or H₂O; RT to RefluxEffective and straightforward; reagents are common and easily removed.Incompatible with acid-labile groups (e.g., Boc, acetals); risk of side reactions like N-alkylation with certain carbamates.[1]

Part 3: Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Nucleophilic Cleavage with 2-Mercaptoethanol

This protocol is recommended for substrates bearing sensitive functional groups that are incompatible with harsh acidic or basic conditions.[2][10] The mechanism is believed to proceed via an S_N2 attack of the thiolate on the carbamate's methyl group.

G cluster_0 Nucleophilic Cleavage Mechanism (Proposed) Carbamate Aryl-NH-C(O)O-CH₃ Transition Transition State [RS···CH₃···O(CO)NH-Aryl]⁻ Carbamate->Transition Thiolate RS⁻ (from 2-Mercaptoethanol + Base) Thiolate->Carbamate Sₙ2 Attack on Methyl CarbamicAcid Aryl-NH-COOH (Carbamic Acid) Transition->CarbamicAcid Cleavage Amine Aryl-NH₂ CarbamicAcid->Amine Spontaneous Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Proposed S_N2 mechanism for nucleophilic deprotection.

Reagents & Materials:

  • Methyl (3-aminophenyl)carbamate (1.0 eq)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)

  • 2-Mercaptoethanol (2.0 eq)

  • N,N-Dimethylacetamide (DMAc) (to 0.25 M)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add methyl (3-aminophenyl)carbamate (1.0 eq) and K₃PO₄ (3.0 eq).

  • Add enough DMAc to achieve a substrate concentration of approximately 0.25 M.

  • Purge the flask with nitrogen for 5-10 minutes.

  • Add 2-mercaptoethanol (2.0 eq) via syringe.

  • Heat the reaction mixture to 75 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-phenylenediamine.

Protocol 2: Base-Mediated Hydrolysis

This method is a classic saponification suitable for robust molecules. The high pH environment readily hydrolyzes the carbamate ester linkage.

G cluster_0 Base-Mediated Hydrolysis Mechanism Carbamate Aryl-NH-C(O)O-CH₃ Tetrahedral Tetrahedral Intermediate [Aryl-NH-C(O⁻)(OH)O-CH₃] Carbamate->Tetrahedral Hydroxide ⁻OH Hydroxide->Carbamate Nucleophilic Acyl Attack CarbamicAcid Aryl-NH-COOH Tetrahedral->CarbamicAcid Elimination of MeO⁻ Amine Aryl-NH₂ CarbamicAcid->Amine Decarboxylation (after acidification) CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of base-mediated carbamate hydrolysis.

Reagents & Materials:

  • Methyl (3-aminophenyl)carbamate (1.0 eq)

  • Sodium hydroxide (NaOH) (5.0 - 10.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve methyl (3-aminophenyl)carbamate in a 1:1 mixture of methanol and water in a round-bottom flask.

  • Add solid NaOH (5.0-10.0 eq) to the solution.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the mixture to pH ~7 by the slow addition of 1 M HCl.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the resulting aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography or recrystallization as needed.

Protocol 3: Acid-Catalyzed Hydrolysis

This protocol is effective but must be used with caution on substrates containing other acid-sensitive functionalities.

Reagents & Materials:

  • Methyl (3-aminophenyl)carbamate (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • 1,4-Dioxane or Methanol

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5 M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the protected amine in 1,4-dioxane or methanol in a round-bottom flask.

  • Add an equal volume of concentrated HCl (e.g., 6 M to 12 M aqueous solution).

  • Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored closely by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully basify the solution to pH 9-10 by the slow addition of 5 M NaOH solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify as necessary.

References

  • Science of Synthesis, (2005).
  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736–3740. [Link]

  • PubMed. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Explained. (2020). Protecting Groups for Amines: Carbamates. YouTube. [Link]

  • Wikipedia. (n.d.). Methyl carbamate. Wikimedia Foundation. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Wang, B., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(3), 559-563. [Link]

  • Reddit. (2023). Mechanism of carbamate reduction to N-methyl? r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Synthesis Workshop. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Synthesis Workshop. [Link]

  • ResearchGate. (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Wiley-VCH GmbH. [Link]

  • Organic Chemistry Portal. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Organic Chemistry Portal. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736-3740. [Link]

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Method

Application Notes and Protocols: Synthesis of Substituted Ureas from Methyl (3-aminophenyl)carbamate

Introduction: The Strategic Importance of the Urea Moiety in Modern Drug Discovery The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Urea Moiety in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor. This feature allows it to form highly specific and stable interactions with biological targets, making it a privileged scaffold in the design of potent and selective therapeutic agents.[1] A prime example of the successful application of the diaryl urea motif is in the development of kinase inhibitors, such as the FDA-approved drug Sorafenib, which targets multiple kinases involved in tumor progression and angiogenesis.[2][3][4]

Methyl (3-aminophenyl)carbamate is a versatile starting material for the synthesis of a diverse library of substituted ureas. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a carbamate group, presents unique opportunities and considerations in synthetic design. This guide provides a comprehensive overview of the primary synthetic routes to N,N'-disubstituted ureas starting from this key intermediate, with a focus on practical, field-proven protocols and an in-depth explanation of the underlying chemical principles.

Core Synthetic Strategy: Nucleophilic Addition of an Amine to an Isocyanate

The most direct and widely employed method for the synthesis of ureas is the reaction of an amine with an isocyanate.[5][6] This reaction is typically high-yielding, proceeds under mild conditions, and is tolerant of a wide range of functional groups. In the context of our starting material, the free amino group of Methyl (3-aminophenyl)carbamate acts as the nucleophile, attacking the electrophilic carbon of the isocyanate.

Reaction Mechanism

The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage. The reaction is generally irreversible and does not require a catalyst.

Caption: Mechanism of Urea Formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes a general and robust method for the synthesis of a variety of substituted ureas from Methyl (3-aminophenyl)carbamate and a selected isocyanate.

Materials:

  • Methyl (3-aminophenyl)carbamate

  • Substituted Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl (3-aminophenyl)carbamate (1.0 eq.).

  • Solvent Addition: Add anhydrous DCM or THF (approximately 0.1 M concentration of the amine).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas and maintain a positive pressure throughout the reaction.

  • Isocyanate Addition: Dissolve the substituted isocyanate (1.0-1.1 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred solution of the amine at room temperature. For highly reactive isocyanates, the addition can be performed at 0 °C to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.[2]

  • Work-up and Isolation:

    • Upon completion, the product may precipitate out of the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by recrystallization.[2]

Self-Validation: The successful synthesis of the target urea can be confirmed by a combination of analytical techniques. A sharp melting point for a solid product is an initial indicator of purity. Spectroscopic analysis is essential for structural confirmation.

Parameter Rationale for Choice
Solvent DCM and THF are excellent choices due to their inert nature and ability to dissolve a wide range of organic compounds. Anhydrous conditions are crucial as isocyanates are highly reactive towards water.
Stoichiometry A slight excess of the isocyanate (up to 1.1 equivalents) can be used to ensure complete consumption of the starting amine, which can sometimes be more difficult to remove during purification.
Temperature The reaction is typically exothermic and proceeds readily at room temperature. Cooling to 0 °C for the addition of highly reactive isocyanates helps to control the reaction rate and prevent the formation of byproducts.
Inert Atmosphere While not always strictly necessary for small-scale reactions, an inert atmosphere is good practice to prevent the reaction of the isocyanate with atmospheric moisture, which would lead to the formation of a symmetric urea byproduct from the isocyanate.

Data Presentation: Representative Syntheses

The following table summarizes the results for the synthesis of several N,N'-disubstituted ureas using the general protocol described above.

Isocyanate (R-NCO) Product Solvent Time (h) Yield (%)
4-Chlorophenyl isocyanateN-(3-((methoxycarbonyl)amino)phenyl)-N'-(4-chlorophenyl)ureaDCM295
4-Fluorophenyl isocyanateN-(3-((methoxycarbonyl)amino)phenyl)-N'-(4-fluorophenyl)ureaTHF392
4-Chloro-3-(trifluoromethyl)phenyl isocyanateN-(3-((methoxycarbonyl)amino)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)ureaDCM2.596
n-Butyl isocyanateN-(3-((methoxycarbonyl)amino)phenyl)-N'-(n-butyl)ureaTHF488

Alternative Synthetic Approaches and Advanced Considerations

While the reaction with an isocyanate is the most direct route, alternative phosgene-free methods are available and offer synthetic flexibility.

In-situ Generation of Isocyanates

For instances where the desired isocyanate is not commercially available or is unstable, it can be generated in situ from the corresponding primary amine using a phosgene equivalent like triphosgene.[2] The resulting isocyanate is then trapped by Methyl (3-aminophenyl)carbamate in the same reaction vessel.

Reaction with Activated Carbamates

Phenyl carbamates can react with amines to form ureas, typically in a solvent like DMSO at ambient temperature.[7] This suggests a potential route where an activated carbamate (e.g., a phenyl carbamate) is reacted with Methyl (3-aminophenyl)carbamate.

Thermal Decomposition of the Carbamate Moiety

The methyl carbamate group on the starting material can itself be a precursor to an isocyanate via thermal decomposition.[8][9][10] This advanced strategy would involve heating Methyl (3-aminophenyl)carbamate to generate 3-isocyanatophenyl methylcarbamate, which can then be reacted with a different amine. This approach allows for the synthesis of ureas where the urea nitrogen atoms are derived from two different aniline precursors.

Alternative_Routes start Methyl (3-aminophenyl)carbamate urea Substituted Urea start->urea + Isocyanate start->urea + Activated Carbamate new_isocyanate 3-Isocyanatophenyl methylcarbamate start->new_isocyanate Heat isocyanate Isocyanate (R-NCO) isocyanate->urea amine Amine (R-NH2) in_situ_isocyanate In-situ Isocyanate amine->in_situ_isocyanate + Triphosgene triphosgene Triphosgene triphosgene->in_situ_isocyanate in_situ_isocyanate->urea + Start Material activated_carbamate Activated Carbamate (e.g., Phenyl Carbamate) activated_carbamate->urea thermal_decomp Thermal Decomposition thermal_decomp->new_isocyanate new_urea Different Substituted Urea new_isocyanate->new_urea + Another Amine another_amine Another Amine (R'-NH2) another_amine->new_urea

Caption: Alternative Synthetic Routes to Substituted Ureas.

Application in Drug Discovery: The Case of Kinase Inhibitors

Diaryl ureas are a prominent class of Type II kinase inhibitors.[11] These inhibitors bind to the inactive conformation of the kinase, often forming key hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the activation loop. The urea moiety is critical for this interaction, forming a bidentate hydrogen bond with the backbone of a conserved glutamate residue in the αC-helix and the backbone amide of the DFG aspartate.

The synthesis of analogues of Sorafenib and other kinase inhibitors often utilizes the reaction of an aminophenyl intermediate with a substituted phenyl isocyanate.[2][12][13] Methyl (3-aminophenyl)carbamate provides a valuable starting point for creating libraries of such compounds for structure-activity relationship (SAR) studies. The methyl carbamate group can be retained in the final molecule or can be a precursor for further functionalization.

Kinase_Inhibitor_Interaction kinase Kinase Active Site DFG Motif (inactive) αC-Helix (out) inhibitor Diaryl Urea Inhibitor N-H ... O=C ... H-N Aryl Group 1 Aryl Group 2 inhibitor:urea->kinase:dfg Asp Backbone inhibitor:urea->kinase:ac Glu Backbone hydrophobic_pocket Hydrophobic Pocket inhibitor:aryl1->hydrophobic_pocket inhibitor:aryl2->hydrophobic_pocket h_bond_1 H-Bond h_bond_2 H-Bond

Caption: Diaryl Urea Interaction with a Kinase Active Site.

Characterization of N,N'-Disubstituted Ureas

Thorough characterization of the synthesized ureas is crucial to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two N-H protons of the urea linkage typically appear as distinct singlets or broad signals in the range of δ 6.0-9.5 ppm. The chemical shift is dependent on the electronic nature of the substituents and the solvent. Aromatic protons will show characteristic splitting patterns.

    • ¹³C NMR: The urea carbonyl carbon gives a characteristic signal in the range of δ 150-160 ppm.

  • Infrared (IR) Spectroscopy:

    • The N-H stretching vibrations are observed as one or two bands in the region of 3300-3500 cm⁻¹.

    • The C=O stretching vibration (Amide I band) is a strong absorption typically found between 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a soft ionization technique well-suited for urea derivatives, typically showing a strong signal for the protonated molecule [M+H]⁺.

References

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]

  • Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340–1343. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 21623-21630. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • SABIC Global Technologies B.V. (2011).
  • Hale, R. L., & Walker, D. M. (1999).
  • Ramteke, P., et al. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. ResearchGate. [Link]

  • Singh, U. P., Samanta, S., & Kumar, A. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett, 34(15), 1587-1592. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 21623-21630. [Link]

  • Wölfling, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6543. [Link]

  • Galkin, K. I., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1313. [Link]

  • Al-Hujran, T. A., & Taha, M. O. (2025). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins-A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences, 26(4), 2359. [Link]

  • Singh, U. P., Samanta, S., & Kumar, A. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synlett, 34(15), 1587-1592. [Link]

  • Shtil, A. A., et al. (2023). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 28(21), 7309. [Link]

  • Galkin, K. I., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]

  • Mohammadhosseini, N., et al. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 14(3), 226–236. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Zhang, L., et al. (2012). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 42(14), 2099-2107. [Link]

  • Wang, X., et al. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: Journal of Chemistry, 13(3), 1-10. [Link]

  • Al-Hujran, T. A., & Taha, M. O. (2024). Data-mining the diaryl(thio)urea conformational landscape: Understanding the contrasting behavior of ureas and thioureas with quantum chemistry. ResearchGate. [Link]

  • van der Gryp, P., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4880. [Link]

  • Huang, M., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(24), 15835–15854. [Link]

  • Karlsson, D., et al. (2005). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Journal of Environmental Monitoring, 7(11), 1081-1087. [Link]

  • Patrick, D. A., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 7(6), 1563–1574. [Link]

  • Shtil, A. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2115. [Link]

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  • Natco Pharma Ltd. (2009).
  • Lyapkalo, I. M., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3505. [Link]

  • Wang, Y., et al. (2025). Kinetic Study on the Novel Efficient Clean Decomposition of Methyl N-Phenyl Carbamate to Phenyl Isocyanate. ResearchGate. [Link]

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Application

Application Notes & Protocols: A Guide to Screening Methyl (3-aminophenyl)carbamate Derivatives for Kinase Inhibition

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3][4] This has made them...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3][4] This has made them one of the most important target classes for modern drug discovery.[5] The methyl (3-aminophenyl)carbamate scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Through systematic chemical modification, libraries of derivatives can be generated to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and desirable pharmacological properties.[6] This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to effectively screen a library of methyl (3-aminophenyl)carbamate derivatives to identify and characterize potent and selective kinase inhibitors. We will detail a strategic screening cascade, from high-throughput biochemical assays for initial hit identification to secondary and cell-based assays for validation and characterization, ensuring a robust and reliable evaluation of your compound library.

The Strategic Imperative: Why a Multi-Stage Screening Cascade?

Identifying a promising kinase inhibitor is not a single event but a multi-stage process of elimination and characterization. A single assay can be prone to artifacts or may not fully represent the complex biological environment. Therefore, a tiered approach, often called a "screening cascade," is essential. This strategy allows for the rapid and cost-effective screening of many compounds in a primary assay, with progressively more complex and physiologically relevant assays used to filter and characterize the most promising "hits."

Our proposed cascade begins with a universal, high-throughput biochemical assay to measure direct enzymatic inhibition. Hits are then confirmed and quantified in dose-response studies. An orthogonal biochemical assay, using a different detection technology, is then employed to rule out technology-specific artifacts. Finally, promising compounds are advanced to cell-based assays to confirm their activity in a more complex biological context, assessing crucial factors like cell permeability and target engagement.

G cluster_0 Screening Cascade Primary Screen Primary Screen (Single Concentration) Dose-Response (IC50) Dose-Response (IC50) (Potency Determination) Primary Screen->Dose-Response (IC50) Orthogonal Assay Orthogonal Assay (Hit Confirmation) Dose-Response (IC50)->Orthogonal Assay Cell-Based Assay Cell-Based Assay (Cellular Efficacy) Orthogonal Assay->Cell-Based Assay

Caption: The Kinase Inhibitor Screening Cascade.

Primary Screening: Identifying Initial Hits

The primary screen is the first crucial step, designed to rapidly assess a large library of methyl (3-aminophenyl)carbamate derivatives to identify compounds that inhibit the target kinase. The ADP-Glo™ Kinase Assay is an excellent choice for this stage due to its high sensitivity, low susceptibility to compound interference, and universal applicability to virtually any kinase.[1][7]

Principle of the ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] It is a two-step process:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and eliminates any remaining ATP.[7][8]

  • ADP Conversion & Detection: The Kinase Detection Reagent is then added, which converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[7][9] Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescent signal.[10]

G cluster_workflow ADP-Glo™ Assay Workflow A Step 1: Kinase Reaction (ATP -> ADP) B Step 2: Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) A->B C Step 3: Add Kinase Detection Reagent (Convert ADP to ATP) B->C D Step 4: Luminescence (Luciferase/Luciferin Reaction) C->D

Caption: The ADP-Glo™ Kinase Assay Workflow.

Protocol 2.1: Primary High-Throughput Screen (HTS) using ADP-Glo™

This protocol is designed for a 384-well plate format.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the kinase)

  • Methyl (3-aminophenyl)carbamate derivative library (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • 384-well white, opaque plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each derivative from your library (typically at 10 mM in DMSO) into the wells of the 384-well plate. This will yield a final assay concentration of 10 µM. For controls, dispense DMSO only (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and substrate in the appropriate kinase reaction buffer. Add 2.5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.[11]

  • Incubation: Incubate the plate at room temperature (or 30°C, depending on the kinase) for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1][7]

  • Data Acquisition: Read the luminescence of the plate using a plate luminometer.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean) are considered "hits" and are selected for further analysis.

Hit Confirmation and Potency Determination

The next step is to confirm the activity of the hits from the primary screen and determine their potency by calculating the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[12]

Protocol 3.1: IC50 Determination with Dose-Response Curves

This protocol uses the same ADP-Glo™ assay but with a range of inhibitor concentrations.

Procedure:

  • Serial Dilution: For each "hit" compound, create a 10-point serial dilution series in DMSO (e.g., starting from 10 mM and performing 1:3 dilutions).

  • Compound Plating: Dispense 50 nL of each concentration into a 384-well plate.

  • Assay Execution: Follow steps 2-7 from Protocol 2.1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[13]

    • The IC50 value is determined from the fitted curve.

Data Presentation: Summarizing Potency

The results should be compiled into a clear, structured table to easily compare the potency of the different derivatives.

Compound IDScaffold ModificationIC50 (nM)
M3AC-001Parent Scaffold1250
M3AC-002R1 = 4-fluorophenyl450
M3AC-003R1 = 3-chlorophenyl210
M3AC-004R2 = cyclopropyl85
M3AC-005R1 = 3-Cl-phenyl, R2 = cyclopropyl15

Table 1: Hypothetical IC50 values for a series of Methyl (3-aminophenyl)carbamate derivatives against the target kinase.

Orthogonal Assay: Validating Hits with a Different Technology

To ensure that the observed activity is not an artifact of the ADP-Glo™ assay format (e.g., compounds that inhibit luciferase), it is crucial to re-test the most potent hits in an orthogonal assay. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice as it is based on a completely different principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[14]

Principle of the LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding of an inhibitor to the kinase's ATP pocket.[15] It uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled small molecule "tracer" that binds to the ATP site. When both are bound, they are in close proximity, resulting in a high TR-FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.[15][16]

Protocol 4.1: Confirmatory Kinase Binding Assay

Materials:

  • Tagged Recombinant Kinase of Interest

  • LanthaScreen™ Eu-labeled Anti-Tag Antibody (Thermo Fisher Scientific)

  • LanthaScreen™ Kinase Tracer (specific for the kinase family, Thermo Fisher Scientific)[17]

  • Kinase Buffer (e.g., 5X Kinase Buffer A)[17]

  • Confirmed "hit" compounds

  • 384-well black plates

Procedure:

  • Compound Plating: Add 5 µL of the test compound (at 3x the final desired concentration) to the wells.[15]

  • Kinase/Antibody Addition: Prepare a mixture of the tagged kinase and the Eu-labeled antibody. Add 5 µL of this mixture to each well.[15]

  • Tracer Addition: Add 5 µL of the appropriate kinase tracer to initiate the binding reaction.[15]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[15]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these signals is used to determine the extent of tracer displacement.

Compounds that show a concentration-dependent decrease in the TR-FRET signal are confirmed as true binders to the kinase's active site.

Cellular Assays: Assessing Efficacy in a Physiological Context

Biochemical assays are essential for determining direct enzyme inhibition, but they do not account for critical factors like cell membrane permeability or competition with high intracellular ATP concentrations. Therefore, the final step in this screening guide is to evaluate the most promising compounds in a cell-based assay.

Principle of the Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the kinase's activity inside a living cell. This is achieved by quantifying the phosphorylation of a known downstream substrate of the target kinase.[18] A potent inhibitor will enter the cell and reduce the phosphorylation level of the target substrate.

G cluster_pathway Kinase Signaling Pathway A Upstream Signal B Target Kinase A->B C Substrate B->C D Phospho-Substrate (Cellular Response) C->D Inhibitor M3AC Derivative Inhibitor->B

Caption: Inhibition of a cellular signaling pathway.

Protocol 5.1: Target Engagement via Substrate Phosphorylation

Materials:

  • Cell line known to have an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Stimulant (if required to activate the pathway, e.g., a growth factor)

  • Lysis buffer

  • Phospho-specific antibody against the downstream substrate

  • Detection method (e.g., ELISA kit, Western blot reagents)

Procedure:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined amount of time (e.g., 1-2 hours).

  • Pathway Stimulation: If necessary, add a stimulant to activate the kinase pathway and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the media and add lysis buffer to each well to release the cellular proteins.

  • Phosphorylation Detection: Quantify the amount of phosphorylated substrate in the cell lysates. This can be done using various methods, such as a sandwich ELISA where a capture antibody binds the total substrate and a detection antibody specifically recognizes the phosphorylated form.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in substrate phosphorylation (the cellular IC50).

Conclusion and Path Forward

This application note has outlined a robust, multi-tiered strategy for the screening of methyl (3-aminophenyl)carbamate derivatives to identify novel kinase inhibitors. By following this cascade—from broad primary screening with ADP-Glo™, to IC50 determination, orthogonal validation with LanthaScreen™, and finally to cellular target engagement—researchers can confidently identify and characterize potent and cell-active lead compounds. Derivatives that demonstrate high potency in both biochemical and cellular assays, while also showing selectivity against other kinases (determined by profiling against a kinase panel), become prime candidates for further medicinal chemistry optimization and preclinical development.[4][19][20]

References

  • Zhou, C., et al. (2013). Synthesis and screening of 3-MA derivatives for autophagy inhibitors. Autophagy, 9(5), 757-767. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Ozaki, K., et al. (2007). [Screening of protein kinase inhibitors]. Nippon Yakurigaku Zasshi, 130(5), 419-424. Available at: [Link]

  • Sneed, R., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Diagnosis & Prognosis. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Velcicky, J., et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 20(2), 643-647. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Mohan, S., et al. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Molecular Modeling, 17(10), 2613-2623. Available at: [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Suppl), Abstract nr 2388. Available at: [Link]

  • Wang, A., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10693-10729. Available at: [Link]

  • Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2135. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]

  • Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 54(3), 292-309. Available at: [Link]

  • Ambler, C. M., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(1), 221-226. Available at: [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4938. Available at: [Link]

  • Moyo, A. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. RRJ Med. Orgni Chem, 11, 005. Available at: [Link]

  • Zakharyan, R., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6563. Available at: [Link]

  • da Silva, A. B., & Barreiro, E. J. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society. Available at: [Link]

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Method

Application Notes & Protocols: Methyl (3-aminophenyl)carbamate as a Versatile Monomer for Novel Polymer Architectures

Abstract This technical guide details the strategic use of Methyl (3-aminophenyl)carbamate as a functional monomer for the synthesis of novel aromatic polyamides, polyimides, and isocyanate-free polyurethanes. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic use of Methyl (3-aminophenyl)carbamate as a functional monomer for the synthesis of novel aromatic polyamides, polyimides, and isocyanate-free polyurethanes. The unique bifunctionality of this monomer, possessing a reactive primary aromatic amine and a stable pendant methyl carbamate group, offers a direct route to polymers with enhanced solubility, tailored thermal properties, and latent potential for post-polymerization modification. We provide detailed, field-proven protocols for polymerization, comprehensive characterization techniques, and a discussion of the potential applications of these novel polymers, particularly within the fields of drug delivery and advanced biomedical materials. This document is intended for researchers, polymer chemists, and drug development professionals seeking to leverage functional monomers for next-generation material design.

Introduction: The Strategic Advantage of a Functional Monomer

In the pursuit of advanced polymers for biomedical applications, the choice of monomer is paramount. The monomer's structure dictates the polymer's backbone, processability, and ultimate material properties. Methyl (3-aminophenyl)carbamate is an exemplary functional monomer that offers a compelling combination of features. Its primary aromatic amine provides a reactive handle for established step-growth polymerization techniques, enabling the formation of robust, thermally stable aromatic polymers.

Simultaneously, the pendant methyl carbamate group (-NHCOOCH₃) distinguishes it from conventional diamines. This group imparts several strategic advantages:

  • Enhanced Solubility: The polar carbamate functionality, with its capacity for hydrogen bonding, can disrupt the tight chain packing often seen in rigid aromatic polymers, improving their solubility in common organic solvents and simplifying processing.

  • Modulated Properties: The pendant groups can be used to tailor crucial material properties, including the glass transition temperature (Tg), mechanical behavior, and degradation kinetics.[1]

  • Biocompatibility & Drug Interaction: Carbamate functionalities are recognized structural elements in many therapeutic agents and are known for their chemical stability and ability to permeate cell membranes.[2] Polymers incorporating this motif may exhibit favorable interactions with biological systems and active pharmaceutical ingredients (APIs), making them attractive for applications like drug-eluting coatings or solubility-enhancing excipients.[1][3]

This guide provides the foundational protocols to harness the potential of Methyl (3-aminophenyl)carbamate in synthesizing three important classes of polymers: Aromatic Polyamides, Aromatic Polyimides, and Non-Isocyanate Polyurethanes (NIPUs).

Monomer Specifications & Handling

Before commencing any synthesis, it is crucial to understand the properties of the starting monomer.

PropertyValueSource
Chemical Name Methyl (3-aminophenyl)carbamate-
CAS Number 6464-98-8[4]
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
Appearance Off-white to light brown solid-
Solubility Soluble in DMSO, DMF, NMPGeneral knowledge
Safety Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

Handling Protocol:

  • Always handle Methyl (3-aminophenyl)carbamate in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis of Aromatic Polyamides with Pendant Carbamate Groups

Aromatic polyamides, or aramids, are high-performance polymers known for their exceptional thermal and mechanical strength.[6] However, their rigidity often leads to poor solubility. Incorporating the pendant methyl carbamate group can mitigate this issue. The most direct and reliable method for this synthesis is the low-temperature solution polycondensation of the diamine with a diacid chloride.

Rationale & Causality

This protocol utilizes the Schotten-Baumann reaction conditions, where the nucleophilic primary amine of Methyl (3-aminophenyl)carbamate attacks the electrophilic carbonyl carbon of an aromatic diacid chloride (e.g., terephthaloyl chloride). The reaction is conducted at low temperature (0-5 °C) to minimize side reactions and is performed in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) to dissolve the reactants and the resulting polymer. An acid scavenger, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct, driving the polymerization reaction to completion.[7][8]

Experimental Workflow Diagram

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Isolation & Purification Monomer Methyl (3-aminophenyl)carbamate Add_to_Flask Dissolve Monomer in DMAc under N2 Atmosphere Monomer->Add_to_Flask Diacid Terephthaloyl Chloride Solvent Anhydrous DMAc Solvent->Add_to_Flask Cool Cool to 0°C Add_to_Flask->Cool Add_Diacid Add Diacid Chloride Portion-wise Cool->Add_Diacid Stir Stir Overnight (Allow to warm to RT) Add_Diacid->Stir Precipitate Precipitate in Methanol Stir->Precipitate Filter Filter the Polymer Precipitate->Filter Wash Wash with H2O & Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Characterization Polymer Characterization (FTIR, NMR, GPC, TGA) Dry->Characterization

Caption: Workflow for Aromatic Polyamide Synthesis.

Detailed Protocol: Polyamide Synthesis
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Monomer Dissolution: Under a gentle stream of nitrogen, add Methyl (3-aminophenyl)carbamate (8.309 g, 0.05 mol) and 80 mL of anhydrous N,N-Dimethylacetamide (DMAc) to the flask. Stir until the monomer is fully dissolved.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Once the temperature has stabilized, add terephthaloyl chloride (10.15 g, 0.05 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Expert Insight: Portion-wise addition of the highly reactive diacid chloride prevents localized overheating and helps control the molecular weight distribution.

  • Polymerization: After the addition is complete, continue stirring at 0 °C for 2 hours, then allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16-18 hours). The solution will become significantly viscous as the polymer forms.

  • Polymer Isolation: Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous white precipitate will form.

  • Purification: Filter the polymer using a Büchner funnel. Thoroughly wash the collected solid with 200 mL of water, followed by 200 mL of methanol to remove unreacted monomers, solvent, and salts.[8]

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final aromatic polyamide.

Expected Characterization Results
  • FTIR (ATR): Expect to see characteristic peaks for Amide N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), carbamate C=O stretch (~1710-1730 cm⁻¹), and amide I C=O stretch (~1650 cm⁻¹).

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons, the amide proton (-NH-CO-), the carbamate proton (-NH-COO-), and the methyl protons (-OCH₃) should be present. Peak broadening is indicative of polymerization.

  • GPC/SEC (DMF w/ LiBr): Should show a monomodal distribution, allowing determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • TGA: The polymer is expected to exhibit high thermal stability, with a decomposition temperature (Td) above 350 °C.

Synthesis of Aromatic Polyimides

Polyimides are a class of polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis from Methyl (3-aminophenyl)carbamate proceeds via a well-established two-step process involving the formation of a soluble poly(amic acid) precursor followed by cyclodehydration (imidization).[9]

Rationale & Causality

Step 1 (Poly(amic acid) formation): The nucleophilic amine groups of the monomer attack the carbonyl carbons of a dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. This ring-opening polyaddition is non-reversible under these conditions and yields a high molecular weight, soluble poly(amic acid) solution.

Step 2 (Imidization): The poly(amic acid) is converted to the final polyimide by either thermal or chemical means. Thermal imidization involves heating the material to high temperatures (>200 °C), which drives off water to form the stable imide ring. This is often done after casting the poly(amic acid) solution into a film.

Reaction Scheme Diagram

Caption: Two-step synthesis of aromatic polyimides.

Detailed Protocol: Polyimide Synthesis
  • Monomer Dissolution: In a flame-dried, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add Methyl (3-aminophenyl)carbamate (8.309 g, 0.05 mol) to 75 mL of anhydrous NMP. Stir until fully dissolved.

  • Poly(amic acid) Formation: Add solid pyromellitic dianhydride (PMDA) (10.90 g, 0.05 mol) to the solution in one portion. Wash any residual powder into the flask with an additional 10 mL of NMP.

    • Trustworthiness Note: An equimolar stoichiometry is critical for achieving high molecular weight. Ensure accurate weighing of both monomers.

  • Polymerization: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. The viscosity will increase substantially, yielding a clear, viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the cast film in a programmable oven. Cure using a staged heating program:

    • 80 °C for 2 hours (to slowly evaporate the solvent).

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

  • Film Recovery: After cooling to room temperature, immerse the glass plate in deionized water to gently lift off the resulting tough, flexible polyimide film. Dry the film in a vacuum oven at 100 °C overnight.

Novel Isocyanate-Free Polyurethane Synthesis

Traditional polyurethane synthesis relies on highly toxic and moisture-sensitive isocyanates.[10] A modern, safer, and more sustainable approach is the synthesis of non-isocyanate polyurethanes (NIPUs), often through the ring-opening reaction of cyclic carbonates with amines. Methyl (3-aminophenyl)carbamate, with its available primary amine, is an ideal candidate for this innovative pathway.

Rationale & Causality

This proposed synthesis involves the polyaddition of Methyl (3-aminophenyl)carbamate with a bis(cyclic carbonate). The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonate carbon, leading to ring-opening and the formation of a β-hydroxyurethane linkage. This reaction can often be performed at elevated temperatures without a catalyst, or with a mild organocatalyst to accelerate the process. The resulting polymer is a polyhydroxyurethane, whose hydroxyl groups provide additional sites for hydrogen bonding or further functionalization.

Detailed Protocol: NIPU Synthesis (Proposed)
  • Reactant Mixing: In a reaction vessel, combine equimolar amounts of Methyl (3-aminophenyl)carbamate and a suitable bis(cyclic carbonate) (e.g., derived from the carbonation of a diepoxide like Bisphenol A diglycidyl ether).

  • Melt Polymerization: Heat the mixture under a nitrogen atmosphere with mechanical stirring. Gradually increase the temperature to 100-140 °C.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the melt. Samples can be taken periodically and analyzed by FTIR to track the disappearance of the cyclic carbonate peak (~1800 cm⁻¹) and the appearance of the urethane C=O (~1700 cm⁻¹) and O-H (~3400 cm⁻¹) peaks.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor. The resulting polymer can be dissolved in a suitable solvent (e.g., DMF) and precipitated in a non-solvent like methanol for purification, or used directly if no purification is needed.

References

  • Google Patents. (n.d.). Process for the preparation of polymethylene polypheny polyisocyanate compositions and use thereof.
  • MDPI. (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. Retrieved from [Link]

  • Boyd Biomedical. (2021). Using Polyamides In Biomedical Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Characterization of Novel Aromatic Polyimides from Bis(3-aminophenyl)3,5-bis(trifluoromethyl)phenyl Phosphine Oxide. Retrieved from [Link]

  • University of Twente. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of polymethylene polypheny polyisocyanate compositions and use thereof. Retrieved from [Link]

  • ResearchGate. (2017). How can I synthesize polyamide from diacid chloride?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Retrieved from [Link]

  • ACS Publications. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Retrieved from [Link]

  • PMC. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]

  • PMC. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. Retrieved from [Link]

  • Michael Pittelkow Group. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-aminophenyl N-methylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of polyamides. Retrieved from [Link]

  • RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]

  • American Coatings Association. (n.d.). Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins. Retrieved from [Link]

  • MDPI. (n.d.). Degradable Poly(ester amide)s for Biomedical Applications. Retrieved from [Link]

  • PMC. (n.d.). Informational Polymers with Precise Carbamate Sequences. Retrieved from [Link]

  • ResearchGate. (2023). Informational Polymers with Precise Carbamate Sequences. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Carbamate. Retrieved from [Link]

  • PubMed. (2009). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of the Interaction of a Novel Anticancer Molecule with PMMA, PCL, and PLGA Polymers via Computational Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). phenyl N-[(6-methylpyridazin-3-yl)methyl]carbamate. Retrieved from [Link]

Sources

Application

The Strategic Role of Methyl (3-aminophenyl)carbamate in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Introduction: The Carbamate Core in Modern Crop Protection The carbamate functional group is a cornerstone in the design of bioactive molecules, demonstrating remarkable versatility across pharmaceuticals and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbamate Core in Modern Crop Protection

The carbamate functional group is a cornerstone in the design of bioactive molecules, demonstrating remarkable versatility across pharmaceuticals and agrochemicals.[1][2] Its unique structural features, which can be described as a hybrid of an amide and an ester, confer favorable properties such as chemical stability, the ability to permeate cell membranes, and the capacity to engage in specific hydrogen bonding interactions with biological targets.[2] In the realm of agriculture, carbamate derivatives are extensively utilized as herbicides, insecticides, and fungicides, playing a pivotal role in safeguarding crop yields.[3]

Methyl (3-aminophenyl)carbamate, with its reactive primary amine and the inherent biological activity of the carbamate moiety, represents a key building block for the synthesis of a new generation of targeted agrochemicals. This document provides a comprehensive guide for researchers and development professionals on the application of Methyl (3-aminophenyl)carbamate in the synthesis and evaluation of novel herbicides, using the well-established bis-carbamate herbicide Phenmedipham as a representative model.

Physicochemical Properties of Methyl (3-aminophenyl)carbamate

A thorough understanding of the starting material's properties is fundamental to successful synthesis and formulation.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂[Calculated]
Molecular Weight166.18 g/mol [4]
AppearanceSolid (predicted)-
Melting PointNot readily available-
SolubilitySparingly soluble in water; soluble in organic solvents like methanol, acetone.General carbamate solubility
CAS Number25635-94-3[4]

Synthesis Protocol: From Methyl (3-aminophenyl)carbamate to a Phenmedipham Analog

This protocol details the synthesis of a potent herbicidal agent, an analog of Phenmedipham, through the reaction of Methyl (3-aminophenyl)carbamate with a suitable isocyanate. The rationale behind this synthesis lies in the creation of a bis-carbamate structure, which has been proven to be highly effective in inhibiting photosynthesis in target weed species.[1]

Reaction Principle:

The primary amine group of Methyl (3-aminophenyl)carbamate acts as a nucleophile, attacking the electrophilic carbon of an isocyanate (in this example, 3-methylphenyl isocyanate). This addition reaction forms a stable urea linkage, resulting in the desired bis-carbamate herbicide.

G cluster_reactants Reactants cluster_process Process cluster_product Product Methyl (3-aminophenyl)carbamate Methyl (3-aminophenyl)carbamate Reaction Nucleophilic Addition Methyl (3-aminophenyl)carbamate->Reaction 3-Methylphenyl isocyanate 3-Methylphenyl isocyanate 3-Methylphenyl isocyanate->Reaction Phenmedipham Analog [3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate Reaction->Phenmedipham Analog Formation of urea linkage

Caption: Synthetic pathway for a Phenmedipham analog.

Materials and Reagents:
  • Methyl (3-aminophenyl)carbamate

  • 3-Methylphenyl isocyanate (m-tolyl isocyanate)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Triethylamine (as a catalyst, optional)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, dissolve Methyl (3-aminophenyl)carbamate (1.0 equivalent) in anhydrous toluene.

  • Addition of Isocyanate: While stirring the solution at room temperature, add a solution of 3-methylphenyl isocyanate (1.05 equivalents) in anhydrous toluene dropwise via the dropping funnel over 30 minutes. The slight excess of isocyanate ensures the complete consumption of the starting carbamate.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is generally complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure Phenmedipham analog as a white solid.[5]

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol for Herbicidal Activity Evaluation (Post-Emergence Assay)

The synthesized Phenmedipham analog is expected to exhibit herbicidal activity by inhibiting Photosystem II, a key process in photosynthesis.[1] This protocol describes a laboratory or greenhouse-based assay to evaluate its efficacy on common broadleaf weeds.

Principle:

The herbicidal effect is assessed by applying the synthesized compound to young, actively growing weed seedlings and observing the development of phytotoxic symptoms (e.g., chlorosis, necrosis) and growth inhibition over a defined period.

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Sow weed seeds (e.g., Amaranthus retroflexus) B Grow seedlings to 2-4 leaf stage A->B C Prepare test solutions of Phenmedipham analog D Spray seedlings with test solutions C->D F Incubate under controlled growth conditions D->F E Include positive (commercial herbicide) and negative (solvent) controls E->D G Assess phytotoxicity and growth inhibition at set intervals F->G H Determine GR50 (50% Growth Reduction) G->H

Caption: Workflow for post-emergence herbicidal assay.

Materials and Equipment:
  • Seeds of a susceptible broadleaf weed (e.g., Redroot pigweed - Amaranthus retroflexus, or Common lambsquarters - Chenopodium album)

  • Pots or trays with a suitable potting mix

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

  • Synthesized Phenmedipham analog

  • A commercial formulation of Phenmedipham (as a positive control)

  • Solvent for dissolving the compound (e.g., acetone) and a surfactant

  • Laboratory sprayer

  • Balance, volumetric flasks, and pipettes

Experimental Procedure:
  • Plant Preparation: Sow the weed seeds in pots filled with potting mix and grow them in a growth chamber or greenhouse until they reach the 2-4 true leaf stage.[6]

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized Phenmedipham analog in a suitable solvent like acetone. From this stock, prepare a series of dilutions to test a range of concentrations. A typical formulation for spraying will include a small percentage of surfactant to ensure good leaf coverage. Prepare a similar set of solutions for the commercial Phenmedipham standard. A negative control containing only the solvent and surfactant should also be prepared.

  • Herbicide Application: Uniformly spray the weed seedlings with the different concentrations of the test compound, the positive control, and the negative control using a laboratory sprayer. Ensure complete and even coverage of the foliage.[6]

  • Incubation and Observation: Return the treated plants to the growth chamber or greenhouse. Observe the plants daily for the development of phytotoxic symptoms such as leaf yellowing (chlorosis), tissue death (necrosis), and stunted growth.

  • Data Collection and Analysis: After a set period (e.g., 7, 14, and 21 days), assess the herbicidal effect. This can be done visually by rating the plant injury on a scale (e.g., 0% = no effect, 100% = complete kill) or quantitatively by measuring the fresh or dry weight of the above-ground biomass.

  • Determination of Efficacy: Calculate the percentage of growth reduction for each concentration compared to the negative control. The data can be used to determine the GR₅₀ value (the concentration of the compound that causes a 50% reduction in plant growth).

Concluding Remarks for the Research Professional

Methyl (3-aminophenyl)carbamate serves as a valuable and versatile platform for the development of novel agrochemicals. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to explore the potential of this intermediate in creating new herbicidal solutions. The key to innovation in this field lies in the strategic modification of the molecular structure to enhance efficacy, broaden the spectrum of controlled weeds, and improve the environmental and toxicological profile. By understanding the fundamental chemistry and biology of carbamate-based herbicides, scientists can continue to develop effective and sustainable crop protection agents.

References

  • AERU. (n.d.). Phenmedipham (Ref: SN 38584). University of Hertfordshire. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Jurišić, M., & Jurišić, V. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 276-291. [Link]

  • Google Patents. (n.d.). GB2104519A - Process for the preparation of the herbicide phenmedipham.
  • Google Patents. (n.d.). US5246912A - Herbicidal compositions of phenmedipham and desmedipham.
  • PubChem. (n.d.). Phenmedipham. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (n.d.). 3-aminophenyl N methylcarbamate. University of Hertfordshire. Retrieved from [Link]

  • PubChem. (n.d.). Phenmedipham | C16H16N2O4 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Determination of phenmedipham and desmedipham in a commercial herbicide by high performance liquid chromatography. Retrieved from [Link]

  • Kucharski, M., & Sadowski, J. (2010). Influence of adjuvants on behavior of phenmedipham in plant and soil. Acta Agrophysica, 15(1), 93-103.
  • AKJournals. (n.d.). Simultaneous Determination of Phenmedipham, Desmedipham, and Ethofumesate in a Pesticide Formulation by Normal-Phase High. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Computational Studies on the Reactivity of Methyl (3-aminophenyl)carbamate

Introduction: The Significance of Methyl (3-aminophenyl)carbamate in Drug Discovery and Materials Science Methyl (3-aminophenyl)carbamate is a bifunctional molecule featuring a reactive carbamate moiety and a nucleophili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl (3-aminophenyl)carbamate in Drug Discovery and Materials Science

Methyl (3-aminophenyl)carbamate is a bifunctional molecule featuring a reactive carbamate moiety and a nucleophilic amino group on an aromatic ring. This unique structural arrangement makes it a valuable scaffold in medicinal chemistry and materials science. Carbamates are a critical class of organic compounds, with a wide range of biological activities, and are found in numerous pharmaceuticals, including acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[1] The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbamate group), along with the aromatic ring, allows for diverse intermolecular interactions, making it an interesting candidate for the design of novel inhibitors and functional materials.[2]

Understanding the reactivity of Methyl (3-aminophenyl)carbamate at a molecular level is crucial for predicting its metabolic fate, designing new synthetic routes, and developing derivatives with tailored properties. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the electronic structure and reactivity of such molecules without the need for extensive and costly experimentation.[3][4] These theoretical insights can significantly accelerate the research and development process.

This guide provides a comprehensive set of protocols for conducting computational studies on the reactivity of Methyl (3-aminophenyl)carbamate. It is designed for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles. We will delve into the "why" behind the "how," offering a scientifically rigorous yet practical approach to predicting and understanding the chemical behavior of this versatile molecule.

Part 1: Foundational Analysis - Molecular Structure and Electronic Properties

Before investigating complex reactions, a thorough understanding of the intrinsic properties of the molecule is essential. This section outlines the protocol for optimizing the molecular geometry and analyzing its electronic landscape.

Protocol 1.1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To obtain the most stable 3D conformation of Methyl (3-aminophenyl)carbamate and confirm it is a true energy minimum.

Methodology:

  • Structure Building: Construct the 3D structure of Methyl (3-aminophenyl)carbamate using a molecular builder such as Avogadro, ChemDraw, or the built-in editor of your computational chemistry software. The SMILES string for this molecule is CNC(=O)OC1=CC=CC(=C1)N.[5]

  • Computational Method Selection:

    • Functional: B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules, offering a good balance of accuracy and computational cost. For more complex reactions, especially those involving transition metals or weak interactions, functionals like M06-2X or ωB97X-D are recommended.[6]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice for providing a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the behavior of lone pairs and potential weak interactions.

  • Input File Preparation: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA, GAMESS). The input file should specify the initial coordinates, the chosen level of theory (functional and basis set), and the type of calculation (geometry optimization followed by frequency analysis).

  • Execution and Analysis:

    • Run the calculation.

    • Upon completion, verify that the optimization converged.

    • Analyze the output of the frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be perturbed along the imaginary mode and re-optimized.

Data Presentation:

ParameterRecommended ValueRationale
FunctionalB3LYPGood balance of accuracy and cost for organic molecules.
Basis Set6-311++G(d,p)Provides flexibility for describing electron distribution.
Solvent ModelIEFPCM (water)To simulate an aqueous environment, relevant for biological systems.
TaskOpt, FreqGeometry optimization followed by frequency calculation.
Protocol 1.2: Frontier Molecular Orbital (FMO) and Electrostatic Potential (ESP) Analysis

Objective: To identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack and to visualize the charge distribution.

Methodology:

  • Orbital Visualization: Using the optimized geometry from Protocol 1.1, perform a single-point energy calculation to generate checkpoint or orbital files.

  • FMO Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character).

    • The LUMO represents the region to which an electron is most likely to be accepted (electrophilic character).

  • ESP Mapping:

    • Calculate the electrostatic potential and map it onto the electron density surface of the molecule.

    • Regions of negative potential (typically colored red or orange) indicate electron-rich areas, susceptible to electrophilic attack.

    • Regions of positive potential (typically colored blue) indicate electron-poor areas, susceptible to nucleophilic attack.

Expected Insights: For Methyl (3-aminophenyl)carbamate, the HOMO is expected to be localized on the aromatic ring and the amino group, indicating their nucleophilic nature. The LUMO is likely to be distributed over the carbamate group, particularly the carbonyl carbon, highlighting its electrophilic character. The ESP map will visually confirm these predictions, with negative potential around the oxygen and nitrogen atoms and positive potential around the carbonyl carbon and the hydrogens of the amino group.

Part 2: Predicting Reactivity - Conceptual DFT Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using global and local descriptors. These indices are derived from the change in energy with respect to the number of electrons.

Protocol 2.1: Calculation of Global Reactivity Descriptors

Objective: To calculate key metrics that describe the overall reactivity of the molecule.

Methodology:

  • Ionization Potential (IP) and Electron Affinity (EA):

    • IP can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

    • EA can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

    • Alternatively, IP and EA can be calculated more accurately using the ΔSCF method, where the energy difference between the neutral molecule and its cation (for IP) or anion (for EA) is computed.

  • Calculation of Descriptors: Using the calculated IP and EA, the following global reactivity descriptors can be derived:

    • Electronegativity (χ): χ = (IP + EA) / 2

    • Chemical Hardness (η): η = (IP - EA) / 2

    • Global Softness (S): S = 1 / (2η)

    • Electrophilicity Index (ω): ω = χ² / (2η)

Data Presentation:

DescriptorFormulaInterpretation
Electronegativity (χ)(IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)(IP - EA) / 2Resistance to change in electron distribution.
Global Softness (S)1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.
Protocol 2.2: Local Reactivity Descriptors - Fukui Functions

Objective: To identify the specific atoms within the molecule that are most reactive towards electrophilic, nucleophilic, and radical attack.

Methodology:

  • Population Analysis: Perform single-point energy calculations on the optimized neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons) using the same level of theory.

  • Atomic Charge Calculation: For each of the three calculations, determine the partial atomic charges using a method such as Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis.

  • Fukui Function Calculation: The condensed Fukui functions for an atom k are calculated as follows:

    • For nucleophilic attack (fk+): fk+ = qk(N+1) - qk(N)

    • For electrophilic attack (fk-): fk- = qk(N) - qk(N-1)

    • For radical attack (fk0): fk0 = [qk(N+1) - qk(N-1)] / 2

    • Where qk is the partial charge on atom k for the system with the specified number of electrons.

Expected Insights: The atom(s) with the highest value of fk+ will be the most susceptible to nucleophilic attack (e.g., the carbonyl carbon). The atom(s) with the highest value of fk- will be the most susceptible to electrophilic attack (e.g., the nitrogen of the amino group and certain carbons on the aromatic ring).

Part 3: Simulating Chemical Transformations - Reaction Mechanism and Dynamics

This section provides a protocol for investigating a specific chemical reaction, using alkaline hydrolysis of the carbamate as an illustrative example.

Protocol 3.1: Locating Transition States and Mapping Reaction Pathways

Objective: To identify the transition state (TS) for the rate-determining step of a reaction and to confirm that it connects the reactants and products.

Methodology:

  • Hypothesize a Reaction Coordinate: For the alkaline hydrolysis of the carbamate, the initial step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Initial TS Guess:

    • Synchronous Transit-Guided Quasi-Newton (STQN) Method (e.g., Opt=QST2 or QST3 in Gaussian): Provide the structures of the reactants and products (for QST2) or an initial guess for the TS (for QST3).

    • Relaxed Potential Energy Surface (PES) Scan: Perform a constrained optimization where the distance between the nucleophile (hydroxide oxygen) and the electrophile (carbonyl carbon) is systematically decreased. The structure with the highest energy along this scan can serve as a good initial guess for a full TS optimization.

  • TS Optimization:

    • Use an appropriate algorithm (e.g., Berny algorithm in Gaussian) to optimize the initial TS guess to a first-order saddle point. The keyword Opt=(TS, CalcFC, NoEigentest) is often effective.

  • Frequency Analysis of the TS:

    • Perform a frequency calculation on the optimized TS structure.

    • A valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized TS structure.

    • This calculation maps the minimum energy path from the TS down to the reactants and products, confirming that the located TS connects the desired species.

Workflow Visualization:

G cluster_reactants Reactants cluster_products Products Reactants Methyl (3-aminophenyl)carbamate + OH- TS_Guess Initial TS Guess (e.g., from PES Scan) Reactants->TS_Guess Hypothesize Reaction Coordinate Products Intermediate or Products TS_Opt Transition State Optimization (Opt=TS) TS_Guess->TS_Opt Optimize to Saddle Point Freq_TS Frequency Analysis (Confirm one imaginary frequency) TS_Opt->Freq_TS IRC Intrinsic Reaction Coordinate (IRC) (Connects reactants and products) Freq_TS->IRC If valid TS IRC->Reactants IRC->Products

Caption: Workflow for Transition State Searching and Reaction Path Verification.

Protocol 3.2: Introduction to Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of Methyl (3-aminophenyl)carbamate in a solvent environment and to explore its conformational landscape.

Methodology:

  • Force Field Parameterization:

    • While DFT is excellent for electronic structure, it is too computationally expensive for long-timescale dynamics. MD simulations rely on classical force fields (e.g., AMBER, CHARMM, GROMOS).

    • The atomic charges for Methyl (3-aminophenyl)carbamate should be derived from quantum mechanical calculations (e.g., using the RESP or Merz-Kollman scheme) to accurately represent the electrostatic potential.

    • Other force field parameters (bond lengths, angles, dihedrals) may need to be generated using parameterization tools if they are not available for this specific molecule.

  • System Setup:

    • Place the parameterized molecule in a simulation box.

    • Solvate the box with an appropriate solvent model (e.g., TIP3P for water).

    • Add counter-ions to neutralize the system if necessary.

  • Simulation Protocol:

    • Minimization: Energy minimize the system to remove any bad contacts.

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble).

    • Production Run: Run the simulation for the desired length of time (nanoseconds to microseconds) to collect data.

  • Analysis:

    • Analyze the trajectory to study conformational changes, hydrogen bonding patterns with the solvent, and other dynamic properties.

Conceptual Diagram of MD Setup:

G Molecule Methyl (3-aminophenyl)carbamate (with QM-derived charges) System Solvated System Molecule->System Solvent Solvent Box (e.g., Water) Solvent->System MD_Engine MD Simulation (Minimization, Equilibration, Production) System->MD_Engine Trajectory Trajectory Analysis (Conformations, H-bonds, etc.) MD_Engine->Trajectory

Caption: Conceptual workflow for setting up and running a Molecular Dynamics simulation.

Conclusion

The protocols outlined in this application note provide a robust framework for the computational investigation of the reactivity of Methyl (3-aminophenyl)carbamate. By combining foundational electronic structure analysis with the calculation of reactivity descriptors and the simulation of reaction pathways, researchers can gain deep insights into the chemical behavior of this molecule. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the design and development of new pharmaceuticals and functional materials.

References

  • Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(5), 2200081. [Link]

  • L. A. T. Nguyen, et al. (2025) Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 420846, 3-aminophenyl N-methylcarbamate. Retrieved from [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 55(32), 1-8. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society, 110(6), 1657-1666. [Link]

  • Singh, U. C., & Kollman, P. A. (1984). An approach to computing electrostatic charges for molecules. Journal of computational chemistry, 5(2), 129-145. [Link]

  • Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of computational chemistry, 20(1), 129-159. [Link]

  • D. Cheshmedzhieva, et al. (2011) Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction. ResearchGate. [Link]

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Application

enzymatic modification of Methyl (3-aminophenyl)carbamate

An Application Guide to the Biocatalytic Modification of Methyl (3-aminophenyl)carbamate Authored by: A Senior Application Scientist Abstract Methyl (3-aminophenyl)carbamate is a versatile chemical scaffold whose derivat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Biocatalytic Modification of Methyl (3-aminophenyl)carbamate

Authored by: A Senior Application Scientist

Abstract

Methyl (3-aminophenyl)carbamate is a versatile chemical scaffold whose derivatives are of significant interest in medicinal chemistry and materials science. The carbamate moiety offers chemical and proteolytic stability, making it an excellent component in drug design.[1] Enzymatic modification of the primary aromatic amine provides a powerful route to novel derivatives under mild, selective, and environmentally benign conditions. This guide provides an in-depth exploration of two primary enzymatic strategies—lipase-catalyzed N-acylation and transaminase-mediated modification—supported by detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Enzymatic Modification

The functional group landscape of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Methyl (3-aminophenyl)carbamate presents two key functional groups for modification: the primary aromatic amine (-NH₂) and the methyl carbamate (-NHCOOCH₃). The carbamate group is a well-established peptide bond surrogate that enhances cell membrane permeability and stability.[1][2] Modifications targeting the free amino group can profoundly alter a molecule's polarity, hydrogen bonding capacity, and overall biological activity, making it a prime target for lead optimization in drug discovery.[3]

Traditional chemical methods for amine modification often require harsh reagents, protecting group strategies, and can suffer from a lack of regioselectivity. Biocatalysis, the use of enzymes to perform chemical transformations, circumvents many of these issues. Key advantages include:

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous or benign organic solvents at ambient temperature and pressure, preserving sensitive functional groups.

  • Sustainability: Biocatalysis is a cornerstone of green chemistry, reducing waste and avoiding the use of toxic metals or reagents.[4]

This document details practical, validated protocols for the , focusing on creating new amide and amine derivatives.

Core Enzymatic Strategies and Mechanistic Rationale

The primary amino group of Methyl (3-aminophenyl)carbamate is an excellent nucleophile and a substrate for several classes of enzymes. We will focus on two robust and widely applicable enzyme families: Lipases and Transaminases.

Lipase-Catalyzed N-Acylation: Forging Amide Bonds

Lipases (EC 3.1.1.3), particularly in low-water environments, are exceptionally proficient at catalyzing the formation of ester and amide bonds.[5] This "promiscuous" activity is widely exploited for the acylation of amines.[4] The mechanism, typically a Ping-Pong Bi-Bi model, involves two key steps:

  • Acyl-Enzyme Intermediate Formation: The lipase's active site serine residue attacks the acyl donor (e.g., an ester like vinyl acetate), releasing the alcohol portion and forming a covalent acyl-enzyme intermediate.

  • Nucleophilic Attack: The amino group of Methyl (3-aminophenyl)carbamate attacks the acyl-enzyme intermediate, forming the new N-C bond and regenerating the free enzyme.

The choice of acyl donor is critical. Activated esters, such as vinyl or ethyl esters, are often used because the leaving group (acetaldehyde or ethanol) is volatile or does not inhibit the enzyme, driving the reaction equilibrium towards product formation. Immobilized enzymes, such as Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin), are preferred as they are easily recovered and reused, simplifying downstream processing.[6]

Transaminase-Mediated Modification: Accessing New Amines and Ketones

Amine transaminases (ATAs or TAs, EC 2.6.1.x) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[7] This reaction is fully reversible and can be used in two primary ways:

  • Synthesis of a New Chiral Amine: By reacting a prochiral ketone with an inexpensive amine donor (like isopropylamine), a chiral amine can be synthesized.

  • Keto Group Introduction: By reacting an amine substrate with a keto acceptor (like pyruvate or 2-oxoglutarate), the amine is converted into its corresponding ketone.[8]

For Methyl (3-aminophenyl)carbamate, the primary amino group can act as the amine donor. The reaction equilibrium must be carefully managed. This is typically achieved by using a large excess of the amine acceptor (e.g., pyruvate) or by coupling the reaction with a secondary enzyme that consumes the co-product (e.g., lactate dehydrogenase to convert pyruvate's co-product, L-alanine, back to pyruvate).[9]

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the two core enzymatic strategies.

General Experimental Workflow

The overall process for enzymatic modification follows a logical sequence from setup to analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_substrate Prepare Substrate & Reagent Solutions prep_enzyme Prepare Enzyme (e.g., weigh immobilized enzyme) prep_buffer Prepare Buffer & Solvent System reaction_setup Combine Reactants & Initiate Reaction prep_buffer->reaction_setup incubation Incubate (Controlled Temp. & Agitation) reaction_setup->incubation monitoring Monitor Progress (TLC / HPLC) incubation->monitoring enzyme_removal Remove Enzyme (Filtration for Immobilized) monitoring->enzyme_removal extraction Solvent Extraction enzyme_removal->extraction purification Column Chromatography extraction->purification analysis_confirm Confirm Structure (LC-MS, NMR) purification->analysis_confirm analysis_purity Determine Purity (HPLC) analysis_yield Calculate Yield

Caption: General workflow for enzymatic modification.

Protocol 1: Lipase-Catalyzed N-Acylation of Methyl (3-aminophenyl)carbamate

This protocol describes the synthesis of Methyl (3-acetamidophenyl)carbamate using immobilized Candida antarctica Lipase B (Novozym® 435) and vinyl acetate as the acyl donor.

G sub Methyl (3-aminophenyl)carbamate complex Acyl-Enzyme Intermediate va Vinyl Acetate (Acyl Donor) calb CALB (Lipase) va->calb + Ser-OH calb->complex - Acetaldehyde prod Methyl (3-acetamidophenyl)carbamate complex->prod + Substrate-NH₂ acetaldehyde Acetaldehyde

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction of m-Phenylenediamine with Methyl Chloroformate

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reaction of m-phenylenediamine (m-PDA...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reaction of m-phenylenediamine (m-PDA) with methyl chloroformate (MCF) to produce dimethyl (1,3-phenylene)bis(carbamate). As specialists in this field, we understand the nuances that can lead to unexpected side products and diminished yields. This document is designed to provide you with the causal explanations and validated protocols necessary to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields and a complex product mixture in this reaction?

The reaction between a difunctional nucleophile like m-phenylenediamine and a highly reactive electrophile like methyl chloroformate is prone to several competing pathways. The most significant challenges are:

  • In-Situ Reactant Deactivation: The reaction generates one equivalent of hydrochloric acid (HCl) for every mole of methyl chloroformate that reacts. m-Phenylenediamine is a basic compound (pKa of conjugate acid ≈ 5.1)[1] and will be readily protonated by the generated HCl. The resulting ammonium salt is no longer nucleophilic, effectively removing it from the reaction and halting further acylation. This is often the primary reason for incomplete conversion and the prevalence of the mono-substituted intermediate.

  • Polymerization: Due to the two amine groups on m-phenylenediamine, there is a significant risk of oligomerization or polymerization, especially if stoichiometry is not precisely controlled or if reaction conditions favor intermolecular reactions. This is analogous to the well-established synthesis of poly(m-phenylene isophthalamide) from m-phenylenediamine and isophthaloyl chloride.[2] The result is often an intractable or poorly soluble material, which drastically reduces the yield of the desired small molecule.

  • Hydrolysis of Methyl Chloroformate: Methyl chloroformate readily reacts with water to produce methanol, carbon dioxide, and additional HCl.[3][4][5] This not only consumes your electrophile but also generates more acid to deactivate the m-phenylenediamine. The use of anhydrous solvents and a dry, inert atmosphere is critical to mitigate this side reaction.

Q2: My isolated product is discolored (pink, red, or brown), even after purification. What is causing this and how can I prevent it?

This discoloration is almost always due to the oxidation of m-phenylenediamine. Aromatic diamines are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type structures.[1][6] The starting m-phenylenediamine itself can darken upon storage and exposure to air.

Preventative Measures:

  • Purify the Starting Material: If your m-phenylenediamine is already discolored, consider purifying it before use. Recrystallization from a solvent like n-butanol or subjecting it to vacuum sublimation are effective methods.[7]

  • Inert Atmosphere: The most critical step is to run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). This includes degassing your solvent prior to use.

  • Antioxidants (Use with Caution): In some industrial applications for related aromatic amines, small amounts of antioxidants like stannous halides have been used.[8] However, for laboratory synthesis, this adds a potential impurity that must be removed later. Adhering to strict inert atmosphere protocols is the preferred method.

Q3: I see a significant amount of a mono-substituted product, methyl (3-aminophenyl)carbamate, in my crude analysis. How can I drive the reaction to completion?

The formation of the mono-carbamate is a classic issue of incomplete reaction, primarily caused by the deactivation of the second amino group by HCl, as discussed in Q1. To favor the formation of the desired dicarbamate, consider the following strategies:

  • Use of a Non-Nucleophilic Base: The most effective solution is to include at least two equivalents of a non-nucleophilic base (an "acid scavenger") in the reaction mixture. The base will neutralize the HCl as it is formed, preventing the protonation of the diamine. Tertiary amines like triethylamine or pyridine are common choices.

  • Stoichiometric Control: Ensure you are using at least two equivalents of methyl chloroformate for every one equivalent of m-phenylenediamine. A slight excess (e.g., 2.1 to 2.2 equivalents) of methyl chloroformate can help drive the reaction to completion, but a large excess should be avoided as it can promote side reactions and complicates purification.

  • Controlled Addition: Add the methyl chloroformate slowly (e.g., dropwise via an addition funnel) to the solution of m-phenylenediamine and base. This maintains a low instantaneous concentration of the electrophile, which can favor the intramolecular reaction on the second amine group of the mono-adduct over intermolecular polymerization.

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions based on mechanistic principles.

Symptom Observed Probable Cause(s) Recommended Actions & Scientific Rationale
Reaction stalls; starting material remains 1. Protonation of m-PDA: HCl byproduct is deactivating the nucleophile. 2. Hydrolysis of MCF: Water in the system is destroying the electrophile.[3][4]1. Add a Base: Introduce >2 equivalents of a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and run the reaction under a positive pressure of N₂ or Ar.
Formation of an insoluble precipitate/gel Polymerization: Intermolecular reactions are dominating due to the difunctional nature of m-PDA.[2]1. Dilute the Reaction: Run the reaction at a lower concentration to reduce the probability of intermolecular collisions. 2. Control Addition Rate: Add the methyl chloroformate slowly to the diamine solution to maintain a high diamine-to-chloroformate ratio locally. 3. Lower the Temperature: Perform the addition at 0 °C to moderate the reaction rate.
Low Mass Balance / Low Overall Recovery 1. Volatilization of MCF: Methyl chloroformate is volatile. 2. Extensive Polymerization: The desired product is lost as insoluble polymer.1. Use a Condenser: Ensure your reaction setup includes a condenser, even when running at or below room temperature. 2. Optimize Conditions: Refer to the polymerization troubleshooting point above. A well-controlled reaction is the best way to ensure high mass balance.
Unexpected peaks in analytical data (NMR/LC-MS) 1. Urea formation: Reaction with phosgene impurity or subsequent reaction. 2. Methyl Carbonate Species: Reaction of MCF with alcohol (from hydrolysis or solvent).[4]1. Use High-Purity Reagents: Ensure the methyl chloroformate is of high purity and free from phosgene. 2. Choose an Aprotic Solvent: Use solvents like THF, ethyl acetate, or dichloromethane instead of alcohols. Ensure the solvent is anhydrous.

Reaction Pathways & Side Reactions

The following diagrams illustrate the desired reaction pathway and the major competing side reactions that can compromise the purity and yield of your product.

Diagram 1: Desired Bis-acylation vs. Incomplete Reaction

G mPDA m-Phenylenediamine (m-PDA) MCF1 + Methyl Chloroformate (MCF) Mono Mono-carbamate Intermediate (Methyl (3-aminophenyl)carbamate) mPDA->Mono Step 1 HCl1 - HCl MCF2 + Methyl Chloroformate (MCF) Di Desired Product (Dimethyl (1,3-phenylene)bis(carbamate)) Mono->Di Step 2 (Desired) Protonated Protonated Mono-carbamate (Non-nucleophilic) Mono->Protonated Deactivation HCl2 - HCl HCl_input + HCl (byproduct)

Caption: Desired sequential acylation versus deactivation of the intermediate.

Diagram 2: Competing Side Reaction Pathways

G cluster_0 Polymerization Pathway cluster_1 Reagent Degradation Pathway mPDA m-PDA Dimer Dimer / Oligomer mPDA->Dimer Intermolecular Reaction Mono Mono-carbamate Mono->Dimer Polymer Insoluble Polymer Dimer->Polymer Propagation MCF Methyl Chloroformate Hydrolysis Methanol + CO₂ + HCl MCF->Hydrolysis H2O Water (impurity)

Caption: Major side reactions: polymerization and reagent hydrolysis.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis of Dimethyl (1,3-phenylene)bis(carbamate)

This protocol is designed to maximize the yield of the desired product by carefully controlling reaction conditions to suppress side reactions.

Materials:

  • m-Phenylenediamine (m-PDA), purified (99+%)

  • Methyl chloroformate (MCF), (≥99%)

  • Triethylamine (TEA), freshly distilled from CaH₂

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel fitted with a septum.

  • Reagent Preparation: In the flask, dissolve m-phenylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF (approx. 0.1 M concentration relative to m-PDA).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Controlled Addition: Charge the dropping funnel with methyl chloroformate (2.1 eq) dissolved in a small amount of anhydrous THF. Add the MCF solution dropwise to the cooled m-PDA solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes any excess acid and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (see Protocol 2).

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing the mono-substituted intermediate and oligomeric byproducts.

Procedure:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. An ethanol/water or toluene/heptane system is often a good starting point.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If using a mixed solvent system, dissolve in the "good" solvent first, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by NMR, melting point, and LC-MS to confirm purity.

References

  • Feng Zhou, et al. (2004). Synthesis of Phenylene 1,3- and 1,4-bis(Methylene)-3-carbamoylpyridinium Bromides. ResearchGate.
  • CN111100012B - Method for preparing m-phenylenediamine - Google Patents. (Provides background on the synthesis and handling of m-phenylenediamine.)
  • A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm | Journal of the American Chemical Society - ACS Publications. (Illustrates complex organic reactions and the importance of controlling reaction conditions.)
  • CN107434774B - Method for synthesizing diphenylmethane dicarbamic acid ester from phenyl carbamate - Google Patents.
  • Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes - MDPI.
  • Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • m-Phenylenediamine - Wikipedia. [Link]

  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? - ResearchGate. [Link]

  • WO/2022/088300 PREPARATION METHOD FOR M-PHENYLENEDIAMINE - WIPO Patentscope.
  • US2946821A - Purification of m-phenylenediamine - Google Patents. (Discusses impurities commonly found in m-phenylenediamine.)
  • Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. - ResearchGate.
  • m-, o-, and p-Phenylenediamine - OSHA. [Link]

  • Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. - ResearchGate. (Shows other reaction types of phenylenediamines.)
  • CN114249658A - Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Google Patents.
  • METHYL CHLOROFORMATE MCF - FramoChem. [Link]

  • CN101323579A - A kind of method for preparing m-phenylenediamine - Google P
  • Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. - ResearchGate.
  • DNA damage induced by m-phenylenediamine and its derivative in the presence of copper ion - PubMed. [Link]

  • US4272441A - Preparation of carbamates - Google Patents.
  • . (General analytical methods for detecting phenylenediamines.)

  • 7 - Organic Syntheses Procedure. (Example of a robust organic synthesis protocol.)
  • Highly Selective and Sensitive Fluorescence Determination of m-Phenylenediamine | Request PDF - ResearchG
  • US4039569A - Methyl chloroformate process - Google Patents. (Discusses side reactions in MCF production.)
  • MOF-templated self-polymerization of p-phenylenediamine to a polymer with a hollow box-assembled spherical structure - Chemical Communications (RSC Publishing).
  • WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide)
  • EP0016441B1 - A method for the preparation of a mixture of diphenyl methane dicarbamates and polymethylene polyphenyl carbamates - Google Patents.
  • Kinetics of the hydrolysis of thiochloroformate esters in pure water - Canadian Science Publishing.
  • Different Analytical Methods of Para-Phenylenediamine Based Hair Dye - SciRP.org. [Link]

  • M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem. [Link]

  • US3345413A - Process for purifying a phenylenediamine - Google Patents.
  • M-phenylenediamine – Knowledge and References - Taylor & Francis.
  • Chloroformates Acute Exposure Guideline Levels - NCBI - NIH. [Link]

  • Synthesis of m-phenylenediamine from m-dinitrobenzene over silica-supported nickel catalyst | Request PDF - ResearchGate.

Sources

Optimization

Technical Support Center: Scaling Up Methyl (3-aminophenyl)carbamate Production

Welcome to the technical support center for the synthesis and scale-up of Methyl (3-aminophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl (3-aminophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure the integrity and efficiency of your process.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of Methyl (3-aminophenyl)carbamate, providing potential causes and actionable solutions.

Low Yield of Methyl (3-aminophenyl)carbamate

Question: We are experiencing a lower than expected yield in our synthesis of Methyl (3-aminophenyl)carbamate from 3-aminophenol and a methylating agent (e.g., methyl chloroformate or dimethyl carbonate). What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in this carbamoylation reaction can stem from several factors, primarily related to side reactions and incomplete conversion. Here is a breakdown of potential causes and troubleshooting steps:

  • Cause 1: Competing N,N'-Disubstituted Urea Formation. This is a significant side reaction, especially if an isocyanate intermediate is formed, which can then react with the starting 3-aminophenol.

    • Solution: Maintain a low reaction temperature to control the rate of reaction and minimize the formation of reactive intermediates. Ensure slow, controlled addition of the methylating agent to the 3-aminophenol solution to avoid localized high concentrations.

  • Cause 2: O-Carbamoylation. The hydroxyl group of 3-aminophenol can also react to form an O-carbamoyl product, although the amino group is generally more nucleophilic.

    • Solution: The choice of base is critical. A non-nucleophilic, sterically hindered base can favor N-acylation over O-acylation. Precise control of stoichiometry is also essential; an excess of the methylating agent can lead to reactions at both the amino and hydroxyl groups.

  • Cause 3: Hydrolysis of the Methylating Agent. Reagents like methyl chloroformate are sensitive to moisture and can hydrolyze, reducing their availability for the desired reaction.

    • Solution: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

  • Cause 4: Inefficient Carbamoylation with Dimethyl Carbonate (DMC). When using greener reagents like DMC, the reaction can be sluggish and may require a catalyst.[1]

    • Solution: Employ a suitable catalyst to activate the DMC. Options include basic catalysts or zinc-based catalysts.[1] The reaction temperature may also need to be optimized, as DMC-based reactions often require more forcing conditions than those with more reactive reagents like methyl chloroformate.

Impurities Detected in the Final Product

Question: Our final product of Methyl (3-aminophenyl)carbamate shows significant impurities by HPLC analysis. What are the common impurities and how can we minimize their formation and remove them?

Answer:

Impurity profiles can provide valuable insights into reaction control. Common impurities and their mitigation strategies are outlined below:

Impurity/By-productPotential CauseMitigation & Purification Strategy
N,N'-bis(3-hydroxyphenyl)urea Formation of an isocyanate intermediate followed by reaction with 3-aminophenol.Mitigation: Slow, controlled addition of the acylating agent at low temperatures. Purification: Recrystallization is often effective in removing this less soluble impurity.
Methyl (3-hydroxyphenyl)carbamate (O-acylation product) Reaction of the hydroxyl group of 3-aminophenol with the methylating agent.Mitigation: Use of a non-nucleophilic base and precise stoichiometric control. Purification: Chromatographic separation may be necessary if recrystallization is ineffective.
Unreacted 3-aminophenol Incomplete reaction.Mitigation: Ensure sufficient reaction time and appropriate temperature. Use a slight excess of the methylating agent if other side reactions are controlled. Purification: Aqueous washes during work-up can remove the more water-soluble 3-aminophenol.
Polymeric by-products Uncontrolled side reactions at elevated temperatures.Mitigation: Strict temperature control is crucial. Purification: Filtration and recrystallization can often remove insoluble polymeric material.
Product Degradation During Work-up and Purification

Question: We observe product loss and the appearance of new impurities during distillation or drying of Methyl (3-aminophenyl)carbamate. What could be the cause?

Answer:

Thermal degradation of carbamates is a known issue, particularly at elevated temperatures.[2][3]

  • Cause: Thermal Decomposition. At high temperatures, Methyl (3-aminophenyl)carbamate can decompose. A likely pathway involves the elimination of methanol to form an isocyanate intermediate, which can then polymerize or react with other species.[3] Another potential degradation route is the cleavage of the carbamate bond to yield 3-aminophenol.

  • Troubleshooting Steps:

    • Avoid High Temperatures: If distillation is used for purification, perform it under high vacuum to lower the boiling point.

    • Optimize Drying: Dry the final product at the lowest effective temperature. A vacuum oven at a moderately elevated temperature (e.g., 40-50°C) is preferable to high-temperature oven drying.

    • Stability Studies: Conduct small-scale thermal stability studies on your material to determine the temperature at which degradation becomes significant.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the safety considerations when scaling up the production of Methyl (3-aminophenyl)carbamate?

A1: Safety is paramount. When moving to a larger scale, consider the following:

  • Reagent Handling: Avoid highly toxic reagents like phosgene.[4] If using methyl chloroformate, be aware of its corrosive and toxic nature. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The carbamoylation reaction can be exothermic. Implement controlled addition of reagents and have an effective cooling system in place to manage the reaction temperature.

  • Solvent Safety: Use solvents with higher flash points where possible and ensure all equipment is properly grounded to prevent static discharge.

Q2: Can we use a one-pot process for this synthesis?

A2: A one-pot process is feasible and can be efficient. For example, the in-situ formation of a carbamoyl chloride followed by reaction with 3-aminophenol can streamline the process.[5] However, careful control of reaction conditions is necessary to prevent side reactions.

Q3: What analytical techniques are recommended for in-process control?

A3: For monitoring the reaction progress and purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: How does the quality of the starting 3-aminophenol affect the reaction?

A4: The purity of the starting 3-aminophenol is critical. Impurities in the 3-aminophenol can lead to the formation of undesired side products, which can complicate purification. It is advisable to use a high-purity grade of 3-aminophenol and to characterize it before use.

Section 3: Experimental Protocols

Synthesis of Methyl (3-aminophenyl)carbamate using Methyl Chloroformate

This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.

  • Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 3-aminophenol (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Cooling: The mixture is cooled to 0-5°C with agitation.

  • Base Addition: A non-nucleophilic base, such as triethylamine (1.1 eq), is added to the suspension.

  • Methyl Chloroformate Addition: Methyl chloroformate (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: The reaction mixture is stirred at 0-5°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up:

    • The reaction mixture is quenched with water.

    • The organic layer is separated and washed sequentially with dilute hydrochloric acid (to remove unreacted base and 3-aminophenol), saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the Methyl (3-aminophenyl)carbamate is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common impurities should ideally remain in the mother liquor or be easily removed by hot filtration.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, activated carbon can be added, and the mixture is heated for a short period.

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities and activated carbon.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried in a vacuum oven at a temperature determined to be safe from thermal decomposition (e.g., <50°C).

Section 4: Visualized Workflows

General Synthesis and Work-up Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge 3-Aminophenol, Solvent, and Base B Cool to 0-5°C A->B C Controlled Addition of Methylating Agent B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench with Water D->E Reaction Complete F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Recrystallization H->I Crude Product J Filtration I->J K Vacuum Drying J->K L L K->L Pure Product

Caption: A typical workflow for the synthesis and purification of Methyl (3-aminophenyl)carbamate.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Check for Urea By-product (e.g., by MS or NMR) Start->Q1 A1 Improve Temperature Control and Slow Reagent Addition Q1->A1 Yes Q2 Check for O-Carbamoylation Q1->Q2 No End Yield Improved A1->End A2 Optimize Base and Stoichiometry Q2->A2 Yes Q3 Check for Incomplete Conversion of Starting Material Q2->Q3 No A2->End A3 Increase Reaction Time/Temperature (with caution) or Check Reagent Purity Q3->A3 Yes A3->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Falcone, E., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Ragaini, F., et al. (2007). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

  • D'Elia, V., & Fochi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Mancilla-Rojano, J., et al. (2021). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Rasayan Journal of Chemistry. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • PubMed. (2012). Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products. PubMed. [Link]

  • CSIRO Publishing. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. CSIRO Publishing. [Link]

  • Google Patents. (n.d.). Intermediate of rivastigmine, preparation and application thereof.
  • Google Patents. (n.d.). Process for preparing ortho-aminophenol by virtue of continuous catalytic hydrogenation.
  • Google Patents. (n.d.). Method for making aminophenols and their amide derivatives.
  • ResearchGate. (n.d.). Novel Convenient Synthesis of Rivastigmine. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. JOCPR. [Link]

  • El-Mekawy, A., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC. [Link]

  • Organic Syntheses. (n.d.). Propanoyl chloride, 3-isocyanato-. Organic Syntheses. [Link]

  • ResearchGate. (2021). Process Design and Economics of Production of p-Aminophenol. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • ResearchGate. (n.d.). Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate). ResearchGate. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

  • Google Patents. (n.d.). Method for the manufacture of 3-aminophenol.
  • PubMed. (2010). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. [Link]

  • ChemRxiv. (n.d.). Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). ChemRxiv. [Link]

  • ResearchGate. (n.d.). Selective alkylation of aminophenols. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of Methyl (3-aminophenyl)carbamate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with high purity and yield is a cornerstone of successful research and development. Methyl (3-aminophenyl)carbamate is one such...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with high purity and yield is a cornerstone of successful research and development. Methyl (3-aminophenyl)carbamate is one such pivotal building block, finding application in the synthesis of a variety of biologically active compounds and functional materials. This guide provides an in-depth, comparative analysis of the most viable synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the optimal route for their specific needs.

Introduction to Synthetic Strategies

The synthesis of Methyl (3-aminophenyl)carbamate can be approached from several distinct strategic directions. This guide will focus on three primary, well-established methodologies:

  • Route 1: Two-Step Synthesis from 3-Nitroaniline via Reduction. This classical approach involves the initial formation of a carbamate from 3-nitroaniline, followed by the reduction of the nitro group to the desired amine.

  • Route 2: Selective Carbamoylation of m-Phenylenediamine. This pathway explores the direct, selective acylation of one amino group in a symmetrical diamine, offering a potentially more concise route.

  • Route 3: Rearrangement Reactions. This section will delve into two powerful named reactions, the Hofmann and Curtius rearrangements, which offer elegant transformations from readily available starting materials.

Each of these routes presents a unique set of advantages and challenges concerning yield, scalability, safety, and the cost of reagents. The following sections will dissect each pathway, providing the necessary data for an informed decision.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multi-faceted decision. The following table summarizes the key quantitative and qualitative parameters for each of the primary pathways to Methyl (3-aminophenyl)carbamate, providing a high-level overview for rapid comparison.

ParameterRoute 1: From 3-NitroanilineRoute 2: From m-PhenylenediamineRoute 3A: Hofmann RearrangementRoute 3B: Curtius Rearrangement
Starting Material 3-Nitroanilinem-Phenylenediamine3-Aminobenzamide3-Aminobenzoic Acid
Key Reagents Methyl Chloroformate, Pd/C, H₂Methyl ChloroformateN-Bromoacetamide, LiOMeDiphenylphosphoryl azide (DPPA)
Overall Yield ~85-95% (estimated)Moderate to High (selectivity is key)High (typically >80%)High (often >90%)
Reaction Steps 211 (from amide)1 (from acid)
Reaction Time Several hoursVariable~1-2 hoursSeveral hours
Temperature Room Temperature to Mild HeatingLow TemperatureRoom Temperature to RefluxElevated Temperature
Key Advantages Readily available starting material, reliable reduction.Potentially the most direct route.One-pot from amide, avoids handling of azides.High yield, clean reaction.
Key Challenges Handling of H₂ gas, potential for catalyst poisoning.Achieving high mono-selectivity can be difficult.Use of bromine-containing reagent.DPPA is expensive, potential azide intermediates.

In-Depth Analysis and Experimental Protocols

Route 1: Synthesis from 3-Nitroaniline via Reduction

This two-step sequence is a robust and widely applicable method for the preparation of aromatic carbamates bearing a reducible functional group. The initial carbamoylation of the amino group of 3-nitroaniline proceeds smoothly, followed by a well-established catalytic hydrogenation to afford the target compound.

Causality of Experimental Choices: The choice of a two-step process is dictated by the reactivity of the functional groups. Attempting to directly carbamoylate 3-aminoaniline would likely result in a mixture of mono- and di-acylated products. By protecting the amino group as a carbamate first, the subsequent reduction of the nitro group can be performed with high selectivity. Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for the hydrogenation of nitroarenes, offering clean conversion under mild conditions.[1][2]

Experimental Protocol:

Step 1: Synthesis of Methyl (3-nitrophenyl)carbamate

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base, such as pyridine or triethylamine (1.1 eq), to the solution.

  • Add methyl chloroformate (1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl (3-nitrophenyl)carbamate, which can be purified by recrystallization.

Step 2: Synthesis of Methyl (3-aminophenyl)carbamate

  • Dissolve Methyl (3-nitrophenyl)carbamate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring the consumption of hydrogen and the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Methyl (3-aminophenyl)carbamate. The product can be further purified by recrystallization if necessary.

Visualization of Workflow:

Route1 cluster_step1 Step 1: Carbamoylation cluster_step2 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Reaction_Vessel_1 Reaction_Vessel_1 3-Nitroaniline->Reaction_Vessel_1 DCM, Pyridine Methyl (3-nitrophenyl)carbamate Methyl (3-nitrophenyl)carbamate Reaction_Vessel_1->Methyl (3-nitrophenyl)carbamate Workup & Purification Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction_Vessel_1 Reaction_Vessel_2 Reaction_Vessel_2 Methyl (3-nitrophenyl)carbamate->Reaction_Vessel_2 Methanol, Pd/C Methyl (3-aminophenyl)carbamate Methyl (3-aminophenyl)carbamate Reaction_Vessel_2->Methyl (3-aminophenyl)carbamate Filtration & Concentration H2_Gas H₂ Gas H2_Gas->Reaction_Vessel_2 Route2 m-Phenylenediamine plus1 + m-Phenylenediamine->plus1 Methyl_Chloroformate Methyl Chloroformate plus1->Methyl_Chloroformate arrow Low Temp, DCM Methyl_Chloroformate->arrow Methyl (3-aminophenyl)carbamate arrow->Methyl (3-aminophenyl)carbamate Hofmann 3-Aminobenzamide 3-Aminobenzamide N-Bromoamide N-Bromoamide 3-Aminobenzamide->N-Bromoamide LiOMe, NBA Isocyanate Isocyanate N-Bromoamide->Isocyanate Rearrangement Methyl (3-aminophenyl)carbamate Methyl (3-aminophenyl)carbamate Isocyanate->Methyl (3-aminophenyl)carbamate Methanol Curtius 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Acyl_Azide Acyl Azide 3-Aminobenzoic_Acid->Acyl_Azide DPPA, Et₃N Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat, -N₂ Carbamate Methyl (3-aminophenyl)carbamate Isocyanate->Carbamate Methanol

Sources

Comparative

spectroscopic analysis to confirm Methyl (3-aminophenyl)carbamate identity

Part 1: Executive Summary & Structural Context[1] In the synthesis and development of benzimidazole fungicides or polyurethane precursors, Methyl (3-aminophenyl)carbamate (CAS 25635-94-3) serves as a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context[1]

In the synthesis and development of benzimidazole fungicides or polyurethane precursors, Methyl (3-aminophenyl)carbamate (CAS 25635-94-3) serves as a critical intermediate.[1] However, its structural integrity is often compromised by two common synthetic failures:

  • Regioisomer Contamination: Co-formation of ortho- or para- isomers due to poor selectivity in the nitration/reduction of the starting material.[1]

  • Bis-acylation: Over-reaction where the free amine also reacts with the carbonate/chloroformate source, forming a bis-carbamate.[1]

This guide provides a self-validating spectroscopic protocol to confirm the identity of the target molecule and unequivocally distinguish it from its isomers without relying solely on retention time.[1]

The Target Molecule[2][3][4][5]
  • IUPAC Name: Methyl N-(3-aminophenyl)carbamate[1]

  • Key Features:

    • Meta-substitution: The amine (-NH₂) and carbamate (-NHCOOCH₃) groups are at positions 1 and 3.[1]

    • Asymmetry: Unlike the para isomer, this molecule lacks a plane of symmetry across the ring, resulting in a distinct 4-proton aromatic signal in NMR.[1]

Part 2: Comparative Analysis of Analytical Techniques

To achieve scientific rigor, one must understand why a technique is chosen.[1] Mass spectrometry confirms the formula, but only NMR provides the spatial resolution to confirm the meta structure.

Feature1H NMR (DMSO-d6) FTIR (ATR/KBr) LC-MS (ESI+)
Primary Utility Definitive Structural Proof Functional Group CheckMolecular Weight Confirmation
Differentiation Power High (Distinguishes m- from p-/o-)Low (Isomers have similar fingerprints)Low (Isomers have identical m/z)
Key Signal Aromatic coupling patterns (Singlet, Doublet, Triplet)C=O stretch (~1700 cm⁻¹) & NH₂ doublet[M+H]⁺ = 167.08
Limitation Requires ~5-10 mg sampleCannot detect trace isomer impurities easilyRequires chromatographic separation for isomers

Part 3: Detailed Experimental Protocol

A. Sample Preparation (The "Clean" Standard)[1]
  • Solvent Choice: Use DMSO-d6 rather than CDCl₃.[1]

    • Reasoning: Carbamate and amine protons are exchangeable.[1] In CDCl₃, they often appear as broad, undefined lumps or disappear entirely.[1] DMSO-d6 forms hydrogen bonds with these protons, sharpening the peaks and allowing for integration validation (1H for NH, 2H for NH₂).[1]

  • Concentration: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Filter through a glass wool plug if any turbidity remains (insolubles indicate bis-urea byproducts).[1]

B. 1H NMR Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.[1]

  • Scans: 16-32 scans (sufficient for S/N > 100).

  • Pulse Delay (D1): Set to ≥ 5 seconds.

    • Reasoning: Accurate integration requires full relaxation.[1] Amine/Amide protons have different T1 relaxation times than aromatic protons.[1] Short D1 leads to integration errors, making it look like you have "missing" protons.

C. FTIR Acquisition
  • Method: ATR (Attenuated Total Reflectance) is preferred for speed; KBr pellet for higher resolution of the fingerprint region.[1]

  • Range: 4000–600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹.[1]

Part 4: Data Interpretation & Validation Logic

1H NMR: The "Fingerprint" of Meta-Substitution

The aromatic region (6.0–7.5 ppm) is the decision gate.[1] A meta substituted benzene must show four distinct proton environments.

Expected Chemical Shifts (in DMSO-d6):

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Carbamate -NH-~9.4 - 9.6Broad Singlet1HDownfield due to carbonyl anisotropy and H-bonding.[1]
Aromatic H2 Ar-H~7.0 - 7.1Singlet (broad)1HThe "isolated" proton between the two substituents.[1]
Aromatic H5 Ar-H~6.9 - 7.0Triplet (t)1HCouples to both H4 and H6 (

Hz).[1]
Aromatic H4/H6 Ar-H~6.6 - 6.8Doublets (d)2HDistinct environments, but may overlap.[1]
Amine -NH₂~4.9 - 5.1Broad Singlet2HUpfield; disappears on D₂O shake.[1]
Methyl -OCH₃~3.6 - 3.7Singlet (s)3HCharacteristic sharp singlet for methyl carbamate.[1]
Isomer Differentiation (The "Kill Step")

This is where you reject the batch if synthesis failed.[1]

  • The Para-Isomer Trap: If you see a symmetric "doublet of doublets" (AA'BB' system) in the aromatic region, you have Methyl (4-aminophenyl)carbamate .[1] The molecule has a plane of symmetry; H2 and H6 are equivalent, as are H3 and H5.[1]

  • The Ortho-Isomer Trap: If the spectrum is complex with significant deshielding shifts due to steric crowding/hydrogen bonding between the NH₂ and C=O, you likely have the ortho isomer.[1]

FTIR Confirmation
  • 1690–1710 cm⁻¹: Strong C=O stretch (Carbamate).[1]

  • 3300–3450 cm⁻¹: Three peaks typically visible—one sharp peak for the amide NH, and a doublet for the primary amine (NH₂) asymmetric/symmetric stretch.[1]

Part 5: Visualization of Decision Logic

The following diagram illustrates the logical workflow for confirming the identity of the compound, specifically designed to filter out isomers.

AnalysisWorkflow Start Crude Product (Methyl (3-aminophenyl)carbamate) Solvent Dissolve in DMSO-d6 (Crucial for NH/NH2 visibility) Start->Solvent NMR Acquire 1H NMR (400 MHz) Solvent->NMR CheckMethyl Check 3.6-3.7 ppm (Singlet, 3H) NMR->CheckMethyl CheckAromatic Analyze Aromatic Region (6.0 - 7.5 ppm) CheckMethyl->CheckAromatic Singlet Present Fail1 FAIL: Wrong Alkyl Group (Ethyl/Propyl?) CheckMethyl->Fail1 No Singlet Para FAIL: Symmetric AA'BB' Pattern (2 Doublets) Identified: Para-Isomer CheckAromatic->Para Symmetric Integration 2:2 Meta PASS: Asymmetric Pattern (1s, 2d, 1t) Identified: Meta-Isomer CheckAromatic->Meta Asymmetric Integration 1:1:1:1

Caption: Figure 1. Spectroscopic decision tree for distinguishing the target meta-isomer from para-impurities.

Visualization of Isomer Splitting Patterns

IsomerSplitting Meta Target: Meta-Isomer (Asymmetric) M_H2 H2: Isolated Singlet (Broad) Meta->M_H2 M_H5 H5: Triplet (Couples to H4/H6) Meta->M_H5 M_H46 H4/H6: Two Doublets Meta->M_H46 Para Impurity: Para-Isomer (Symmetric) P_AA Ha/Ha': Doublet (Equivalent) Para->P_AA P_BB Hb/Hb': Doublet (Equivalent) Para->P_BB

Caption: Figure 2. Expected NMR splitting patterns. The presence of a triplet (H5) is the key differentiator for the meta-isomer.[1]

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpreting aromatic coupling patterns).

  • PubChem Database. (n.d.).[1] Methyl N-(3-aminophenyl)carbamate (Compound).[1][2] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] NIST Chemistry WebBook, SRD 69. (For general IR carbonyl and amine shift validation). Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for solvent effects on exchangeable protons).[1] Retrieved January 28, 2026, from [Link]

Sources

Validation

A Tale of Two Nitrogens: A Comparative Guide to the Reactivity of Amino Groups in Methyl (3-aminophenyl)carbamate

<R&D_START> For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of functional groups within a molecule is paramount for predictable and efficient synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

<R&D_START>

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of functional groups within a molecule is paramount for predictable and efficient synthesis. Methyl (3-aminophenyl)carbamate presents a classic yet compelling case study in chemoselectivity, featuring two distinct nitrogen-containing functional groups: a primary aromatic amine (-NH2) and a methyl carbamate (-NHCOOCH3). This guide provides an in-depth comparison of their reactivity, grounded in electronic principles and supported by actionable experimental protocols.

At First Glance: Structural and Electronic Disparity

The reactivity of a nitrogen atom is fundamentally dictated by the availability of its lone pair of electrons. In Methyl (3-aminophenyl)carbamate, the local electronic environments of the two nitrogen atoms are profoundly different, leading to a significant disparity in their basicity and nucleophilicity.

  • The Primary Aromatic Amine (Aniline-like): The nitrogen of the -NH2 group is sp2 hybridized. Its lone pair of electrons is delocalized into the π-system of the benzene ring through resonance.[1][2][3] This delocalization reduces the electron density on the nitrogen, making it less basic than a typical alkylamine but still available for reaction.[1][2][4] The pKa of the conjugate acid of aniline is approximately 4.6, a value that serves as a useful benchmark for this group's basicity.[4][5][6][7]

  • The Carbamate Nitrogen: The nitrogen within the carbamate group is also sp2 hybridized, but its reactivity is dominated by a much stronger electronic effect. The lone pair is intensely delocalized through resonance with the adjacent carbonyl group (C=O).[8] This amide-type resonance creates a partial double bond character between the nitrogen and the carbonyl carbon, severely restricting the availability of the lone pair. Consequently, the carbamate nitrogen is significantly less nucleophilic and is not considered basic.[1][8][9]

This fundamental electronic difference is the cornerstone of the molecule's differential reactivity.

Visualizing Electronic Effects

Electronic_Effects cluster_amine Primary Aromatic Amine (-NH2) cluster_carbamate Carbamate (-NHCOOCH3) N_amine Aniline Nitrogen (N1) Ring Aromatic Ring N_amine->Ring Resonance (Moderate Delocalization) Result1 Higher Basicity & Nucleophilicity N_amine->Result1 N_carbamate Carbamate Nitrogen (N2) Carbonyl Carbonyl (C=O) N_carbamate->Carbonyl Strong Resonance (Intense Delocalization) Result2 Very Low Basicity & Nucleophilicity N_carbamate->Result2 Acylation_Workflow A 1. Dissolve Reactant & Base in EtOAc B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride (1.05 eq) Dropwise B->C D 4. Stir at RT (1-2h) Monitor by TLC C->D E 5. Aqueous Work-up (H2O, HCl, NaHCO3, Brine) D->E F 6. Dry, Concentrate E->F G 7. Purify (Recrystallization/Chromatography) F->G H 8. Analyze Product (NMR, MS) G->H

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl (3-aminophenyl)carbamate

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Methyl (3-aminophenyl)carbamate is a valuable building block, and its production c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Methyl (3-aminophenyl)carbamate is a valuable building block, and its production cost can significantly impact the economic viability of a pharmaceutical candidate. This guide provides a comprehensive cost-effectiveness analysis of four distinct synthetic routes to Methyl (3-aminophenyl)carbamate, offering a comparative look at their underlying chemistry, experimental protocols, and economic feasibility.

Executive Summary: At-a-Glance Comparison of Synthetic Routes

The following table provides a high-level summary of the key metrics for the four synthetic pathways discussed in this guide. This allows for a rapid initial assessment of the most promising route for your specific laboratory or production scale.

ParameterPathway 1: Direct CarbamoylationPathway 2: Reductive CarbamoylationPathway 3: Hofmann RearrangementPathway 4: Phosgene-Free Carbonylation
Starting Material m-Phenylenediamine3-Nitroaniline3-Aminobenzamide3-Nitroaniline
Key Reagents Methyl ChloroformateSodium Borohydride, Methyl ChloroformateN-Bromosuccinimide, Sodium MethoxideDimethyl Carbonate, Palladium Catalyst
Reported Yield (%) High (typically >90%)Moderate to High (70-85%)High (typically >85%)High (typically >90%)
Estimated Raw Material Cost per Gram of Product Low to ModerateModerateModerate to HighLow to Moderate
Process Complexity Low (One-pot)Moderate (Two steps)Moderate (One-pot, but requires careful control)High (Requires specialized equipment for pressure reaction)
Safety & Environmental Considerations Use of toxic methyl chloroformateUse of flammable sodium borohydrideUse of bromine-containing reagentUse of a more environmentally benign carbonyl source (DMC)
Overall Cost-Effectiveness Excellent for lab-scale; potential for scale-up.Good, but the two-step process adds to labor and solvent costs.Good, but reagent cost can be a factor.Excellent for large-scale industrial production due to lower raw material costs and greener profile.

Pathway 1: Direct Carbamoylation of m-Phenylenediamine

This is arguably the most straightforward approach to Methyl (3-aminophenyl)carbamate, involving the direct reaction of a readily available starting material, m-phenylenediamine, with a methylating agent.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution. The amino group of m-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the carbamate. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Visualizing the Pathway

G m_phenylenediamine m-Phenylenediamine reaction + m_phenylenediamine->reaction methyl_chloroformate Methyl Chloroformate methyl_chloroformate->reaction base Base (e.g., Pyridine) base->reaction hcl_neutralization HCl Neutralization base->hcl_neutralization product Methyl (3-aminophenyl)carbamate product->hcl_neutralization hcl HCl reaction->product Nucleophilic Acyl Substitution

Caption: Direct Carbamoylation of m-Phenylenediamine.

Experimental Protocol

Materials:

  • m-Phenylenediamine

  • Methyl Chloroformate

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve m-phenylenediamine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add methyl chloroformate (1.05 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Methyl (3-aminophenyl)carbamate.

Pathway 2: Reductive Carbamoylation of 3-Nitroaniline

This two-step pathway begins with the reduction of the nitro group of 3-nitroaniline to an amine, followed by the carbamoylation of the resulting m-phenylenediamine.

Mechanistic Insights

The first step involves the reduction of the nitro group. Sodium borohydride, in the presence of a catalyst like palladium on carbon, is a common and effective reducing agent for this transformation. The mechanism involves the transfer of hydride ions from the borohydride complex to the nitro group, ultimately leading to the formation of the amine. The second step is the same direct carbamoylation as described in Pathway 1.

Visualizing the Pathway

G nitroaniline 3-Nitroaniline reduction Reduction nitroaniline->reduction reducing_agent Reducing Agent (e.g., NaBH4, Pd/C) reducing_agent->reduction intermediate m-Phenylenediamine carbamoylation Carbamoylation intermediate->carbamoylation methyl_chloroformate Methyl Chloroformate methyl_chloroformate->carbamoylation base Base base->carbamoylation product Methyl (3-aminophenyl)carbamate reduction->intermediate carbamoylation->product

Caption: Reductive Carbamoylation of 3-Nitroaniline.

Experimental Protocol

Step 1: Reduction of 3-Nitroaniline

Materials:

  • 3-Nitroaniline

  • Sodium Borohydride

  • Palladium on Carbon (10% w/w)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, suspend 3-nitroaniline (1 equivalent) and palladium on carbon (5-10 mol%) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3-4 equivalents) portion-wise, controlling the evolution of gas.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude m-phenylenediamine, which can be used in the next step without further purification.

Step 2: Carbamoylation of m-Phenylenediamine

Follow the experimental protocol described in Pathway 1, using the crude m-phenylenediamine obtained from Step 1.

Pathway 3: Hofmann Rearrangement of 3-Aminobenzamide

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. In the presence of an alcohol, the intermediate isocyanate is trapped to form a carbamate.

Mechanistic Insights

The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (in this case, from N-bromosuccinimide) to form an N-haloamide. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate intermediate. The isocyanate is then attacked by the alcohol (methanol) to yield the desired methyl carbamate.

Visualizing the Pathway

G aminobenzamide 3-Aminobenzamide reaction Hofmann Rearrangement aminobenzamide->reaction nbs N-Bromosuccinimide nbs->reaction base Base (e.g., NaOMe) base->reaction methanol Methanol trapping Nucleophilic Attack methanol->trapping isocyanate Isocyanate Intermediate isocyanate->trapping product Methyl (3-aminophenyl)carbamate reaction->isocyanate trapping->product

Caption: Hofmann Rearrangement of 3-Aminobenzamide.

Experimental Protocol

Materials:

  • 3-Aminobenzamide

  • N-Bromosuccinimide (NBS)

  • Sodium Methoxide (NaOMe)

  • Methanol

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • In a separate flask, dissolve 3-aminobenzamide (1 equivalent) in anhydrous methanol.

  • Cool the 3-aminobenzamide solution to 0 °C.

  • Slowly add N-bromosuccinimide (1.05 equivalents) in portions, keeping the temperature below 5 °C.

  • After the addition of NBS is complete, add the freshly prepared sodium methoxide solution (2.2 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.[1]

Pathway 4: Phosgene-Free Reductive Carbonylation of 3-Nitroaniline

This modern approach avoids the use of highly toxic phosgene and its derivatives by employing a less hazardous carbonyl source, such as dimethyl carbonate (DMC), in a palladium-catalyzed reductive carbonylation reaction.

Mechanistic Insights

This reaction is a complex catalytic cycle. It is believed to involve the reduction of the nitro group by carbon monoxide (generated in situ or supplied) to a nitroso intermediate, followed by further reduction and carbonylation to form an isocyanate. The palladium catalyst plays a crucial role in facilitating these transformations. The isocyanate is then trapped by methanol (which can be a co-solvent or a reagent) to form the carbamate. The use of DMC as a carbonyl source is considered a greener alternative.

Visualizing the Pathway

G nitroaniline 3-Nitroaniline cycle Catalytic Cycle nitroaniline->cycle isocyanate_formation Reduction & Carbonylation dmc Dimethyl Carbonate (DMC) dmc->cycle trapping Nucleophilic Attack dmc->trapping provides MeO- & CO catalyst Pd Catalyst catalyst->cycle co CO (in situ) co->isocyanate_formation isocyanate Isocyanate Intermediate isocyanate->trapping product Methyl (3-aminophenyl)carbamate cycle->co isocyanate_formation->isocyanate trapping->product

Caption: Phosgene-Free Reductive Carbonylation.

Experimental Protocol

Materials:

  • 3-Nitroaniline

  • Dimethyl Carbonate (DMC)

  • Palladium(II) acetate or another suitable palladium catalyst

  • A suitable ligand (e.g., a phosphine ligand)

  • A base (e.g., potassium carbonate)

  • A high-pressure reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add 3-nitroaniline (1 equivalent), palladium catalyst (0.1-1 mol%), the ligand, and the base.

  • Add dimethyl carbonate as both the solvent and the carbonyl source.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with carbon monoxide (if required by the specific catalytic system) and/or heat the mixture to the desired temperature (typically 120-180 °C).

  • Maintain the reaction under pressure and with stirring for the specified time (several hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove excess DMC.

  • Purify the crude product by distillation, recrystallization, or column chromatography.[2]

Cost-Effectiveness Analysis: A Deeper Dive

The "best" synthetic route is not solely determined by the chemical yield. A thorough cost-effectiveness analysis must consider the price of raw materials, energy consumption, waste disposal, and labor costs.

Raw Material Costs:

  • m-Phenylenediamine vs. 3-Nitroaniline: Generally, 3-nitroaniline is less expensive than m-phenylenediamine on an industrial scale. This gives a cost advantage to pathways starting from 3-nitroaniline, despite them often being two-step processes.

  • Carbonylating Agents: Methyl chloroformate is a relatively inexpensive reagent.[3][4][5] Dimethyl carbonate is also becoming increasingly cost-competitive, especially with the push for greener chemical processes.[6][7][8]

  • Reagents for Hofmann Rearrangement: 3-Aminobenzamide can be more expensive than the other starting materials.[9][10] N-Bromosuccinimide is also a significant cost contributor.[11][12]

  • Catalysts: Palladium catalysts can be expensive, but their cost can be mitigated by using low catalyst loadings and by implementing efficient catalyst recovery and recycling protocols, which is common in industrial settings.

Process Considerations:

  • One-Pot vs. Multi-Step: One-pot reactions like Pathway 1 and 3 are generally more time and labor-efficient than multi-step processes like Pathway 2.

  • Reaction Conditions: The high-pressure and high-temperature conditions of Pathway 4 require specialized and more expensive equipment compared to the other pathways, which can be performed in standard laboratory glassware.

  • Purification: The ease of purification can significantly impact the overall cost. Reactions that yield cleaner crude products will require less time and fewer materials for purification.

Conclusion and Recommendations

For laboratory-scale synthesis , where simplicity and speed are often prioritized, the Direct Carbamoylation of m-Phenylenediamine (Pathway 1) is an excellent choice due to its high yield and one-pot nature.

For larger-scale production , the economic advantages of using a cheaper starting material become more significant. In this context, the Phosgene-Free Reductive Carbonylation of 3-Nitroaniline (Pathway 4) is a highly attractive option. While it requires a higher initial investment in equipment, the lower raw material costs, and its more environmentally friendly profile make it a strong candidate for sustainable and cost-effective industrial production.

The Reductive Carbamoylation (Pathway 2) and the Hofmann Rearrangement (Pathway 3) are also viable methods, and the choice between them may depend on the specific cost and availability of the starting materials and reagents in a particular region or from a specific supplier.

Ultimately, the most cost-effective synthesis of Methyl (3-aminophenyl)carbamate will depend on the scale of production, the available equipment, and the local costs of raw materials and energy. This guide provides the foundational knowledge and comparative data necessary for you, the researcher or drug development professional, to make an informed decision based on your unique circumstances.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates. Organic Letters, 14(11), 2814–2817. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)
  • Fustero, S., et al. (2001). A process for the preparation of phenylcarbamates.
  • Ragaini, F., & Cenini, S. (2003). Reductive Carbonylation of Nitro Compounds. Current Organic Chemistry, 7(14), 1435-1452.
  • IndiaMART. (n.d.). N Bromosuccinimide. Retrieved January 27, 2026, from [Link]

  • Gogoi, P., & Konwar, D. (2007). An efficient modification of the Hofmann rearrangement: synthesis of methyl carbamates. Tetrahedron Letters, 48(4), 531-533.
  • Yalfani, M. S., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. ChemSusChem, 8(3), 443-447. [Link]

  • Tundel, R. E., & Anderson, K. H. (1981). Preparation of carbamates. U.S.
  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
  • Gütz, C., et al. (2018). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 22(6), 738-744. [Link]

  • Tundel, R. E., & Anderson, K. H. (1981). Preparation of carbamates. U.S.
  • Schafer, W. M. (1949).
  • IMARC Group. (n.d.). Dimethyl Carbonate Prices, Trend, Analysis and Forecast. Retrieved January 27, 2026, from [Link]

  • Wang, Y., et al. (2009). Method for preparing N-methyl paranitroaniline.
  • Reddy, B. V. S., et al. (2023). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry, 88(15), 10567-10576.
  • Zauba. (n.d.). Methyl Chloroformate Imports Under HS Code 29159090. Retrieved January 27, 2026, from [Link]

  • A. B. Enterprises. (n.d.). Methyl Chloroformate. Retrieved January 27, 2026, from [Link]

  • ChemAnalyst. (n.d.). Dimethyl Carbonate Prices, Trends, Index, News, Monitor and Demand. Retrieved January 27, 2026, from [Link]

  • IndiaMART. (n.d.). N Bromosuccinimide in Hyderabad, Telangana. Retrieved January 27, 2026, from [Link]

  • IndiaMART. (n.d.). Methyl Chloroformate (MCF). Retrieved January 27, 2026, from [Link]

  • IndiaMART. (n.d.). 3 Aminobenzamide Crystal. Retrieved January 27, 2026, from [Link]

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